2-Amino-2-(3-aminophenyl)propan-1-ol
Beschreibung
Eigenschaften
Molekularformel |
C9H14N2O |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
2-amino-2-(3-aminophenyl)propan-1-ol |
InChI |
InChI=1S/C9H14N2O/c1-9(11,6-12)7-3-2-4-8(10)5-7/h2-5,12H,6,10-11H2,1H3 |
InChI-Schlüssel |
GAIWYSQZMDQRPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)(C1=CC(=CC=C1)N)N |
Herkunft des Produkts |
United States |
Predictive Toxicology and Safe Handling Framework for 2-Amino-2-(3-aminophenyl)propan-1-ol
Executive Summary
2-Amino-2-(3-aminophenyl)propan-1-ol (CAS: 1270373-57-3 for the free base; 2089277-74-5 for the dihydrochloride) is a bifunctional small molecule utilized as a chiral building block and intermediate in pharmaceutical synthesis[1]. Structurally, it features both an aniline moiety (3-aminophenyl) and an aliphatic amino alcohol backbone.
Because this compound is primarily synthesized for early-stage drug discovery and research applications, comprehensive in vivo toxicological data is sparsely published[1][2]. Consequently, drug development professionals must rely on predictive toxicology—extrapolating hazard profiles from its functional groups. This whitepaper synthesizes the mechanistic toxicology of its structural alerts, provides a preliminary Material Safety Data Sheet (MSDS) framework, and outlines self-validating experimental protocols for empirical toxicity assessment.
Structural Alerts & Mechanistic Toxicology
The toxicological profile of 2-Amino-2-(3-aminophenyl)propan-1-ol is driven by the distinct biochemical reactivity of its two primary functional groups. Understanding the causality behind these pathways is critical for designing safe handling protocols and downstream biological assays.
The Aniline Moiety: CYP450 Bioactivation and Methemoglobinemia
Anilines and their derivatives are notorious for inducing hematotoxicity, specifically methemoglobinemia and secondary splenic toxicity[3][4]. The primary amine attached to the aromatic ring is not inherently toxic; rather, it requires metabolic activation.
Hepatic cytochrome P450 enzymes (predominantly CYP1A2 and CYP2E1) oxidize the aniline group to an N-hydroxylamine metabolite[3][5]. Once released into the bloodstream, this metabolite penetrates erythrocytes and initiates a vicious redox cycle. The N-hydroxylamine oxidizes the ferrous iron ( Fe2+ ) in hemoglobin to the ferric state ( Fe3+ ), forming methemoglobin (MetHb), which is incapable of binding oxygen[4][6]. Simultaneously, the metabolite is converted into a highly reactive nitrosobenzene radical, which can bind to cellular thiols, deplete intracellular glutathione (GSH), and cause severe oxidative stress, ultimately leading to Heinz body formation and hemolytic anemia[4][6].
The Amino Alcohol Moiety: Corrosivity and pH Effects
The aliphatic 2-amino-1-propanol backbone is highly basic. Similar to structural analogs like 2-amino-2-methyl-1-propanol (AMP), the free base form of this compound will generate a high local pH upon contact with aqueous environments (e.g., physiological fluids, sweat, tears)[7]. This basicity disrupts lipid bilayers via saponification of fatty acids, leading to severe skin irritation and irreversible ocular damage[7].
CYP450-mediated bioactivation of the aniline moiety leading to methemoglobinemia.
Preliminary Material Safety Data (MSDS) Framework
Based on the structural alerts discussed above and data from close chemical analogs[7][8], the following preliminary GHS (Globally Harmonized System) classifications and handling procedures should be adopted until empirical GLP-compliant data is generated.
Predicted GHS Hazard Classification
| Hazard Class | GHS Code | Hazard Statement | Mechanistic Rationale |
| Acute Toxicity (Oral) | Category 4 (H302) | Harmful if swallowed | Aniline-induced systemic toxicity and methemoglobinemia[3]. |
| Skin Corrosion/Irritation | Category 2 (H315) | Causes skin irritation | High pH of the aliphatic amino alcohol moiety[7]. |
| Serious Eye Damage | Category 1 (H318) | Causes serious eye damage | Direct membrane disruption and protein denaturation[7]. |
| Specific Target Organ Toxicity (STOT-RE) | Category 2 (H373) | May cause damage to organs (blood, spleen) through prolonged exposure | Chronic erythrocyte destruction leading to compensatory splenomegaly[4]. |
Handling, Storage, and PPE
-
Engineering Controls: Handle exclusively within a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of airborne dust (if solid) or aerosols[7].
-
Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving recommended due to aniline skin penetrability), tightly sealed safety goggles, and a lab coat.
-
Storage: Store at ≤ 30°C in a dry, well-ventilated area[7]. Protect from light and oxidizing agents, as anilines are prone to spontaneous oxidation, which darkens the compound and alters its purity.
Experimental Workflows for Toxicity Validation
To transition from predictive to empirical toxicology, researchers must validate the compound's safety profile using standardized in vitro assays. The following self-validating protocols are designed to confirm the mechanistic hypotheses outlined in Section 2.
Protocol 1: In Vitro CYP450 Bioactivation & Methemoglobinemia Assay
This assay determines if the compound is successfully bioactivated by human liver microsomes (HLMs) into a methemoglobin-inducing species[3][5].
Step-by-Step Methodology:
-
Microsomal Incubation: Prepare a 1 mL reaction mixture containing 1 mg/mL pooled human liver microsomes (HLMs), 100 mM potassium phosphate buffer (pH 7.4), and 50 µM of 2-Amino-2-(3-aminophenyl)propan-1-ol.
-
Reaction Initiation: Add 1 mM NADPH to initiate CYP450-mediated metabolism. Incubate at 37°C for 60 minutes in a shaking water bath.
-
Metabolite Extraction: Terminate the reaction with 1 volume of ice-cold acetonitrile. Centrifuge at 10,000 x g for 10 minutes to pellet proteins. Collect the supernatant containing the putative N-hydroxylamine metabolites.
-
Erythrocyte Co-incubation: Isolate fresh human erythrocytes and wash three times with PBS. Resuspend to a 10% hematocrit. Add 100 µL of the metabolite supernatant to 900 µL of the erythrocyte suspension. Incubate for 2 hours at 37°C.
-
CO-Oximetry Quantification: Lyse the erythrocytes using distilled water. Measure the absorbance of the lysate at 630 nm (specific for MetHb) and 540 nm (oxyhemoglobin) to calculate the percentage of methemoglobin formation[3].
-
Validation Controls: Use aniline as a positive control and buffer-only as a negative control.
Protocol 2: OECD 471 Bacterial Reverse Mutation Test (Ames Test)
Because aniline derivatives can form DNA-reactive intermediates, genotoxicity screening is mandatory[3]. The Ames test evaluates mutagenic potential using amino-acid deficient bacterial strains[9].
Experimental Setup (Strain Selection):
| Strain | Target Mutation | Rationale for Inclusion |
|---|---|---|
| S. typhimurium TA98 | Frameshift | Detects mutations common with bulky aromatic adducts. |
| S. typhimurium TA100 | Base-pair substitution | Detects point mutations from reactive electrophiles. |
| S. typhimurium TA1535 | Base-pair substitution | Highly sensitive to alkylating agents[10]. |
| E. coli WP2 uvrA | Base-pair substitution | Detects cross-linking agents and oxidative DNA damage[10]. |
Step-by-Step Methodology (Pre-incubation Method):
-
S9 Mix Preparation: Because the compound requires CYP450 activation, prepare a metabolic activation mixture containing 10% (v/v) Aroclor 1254-induced rat liver S9 fraction and essential cofactors (NADP+, glucose-6-phosphate)[10][11].
-
Pre-incubation: In sterile culture tubes, combine 100 µL of the bacterial tester strain ( 109 cells/mL), 500 µL of S9 mix (or buffer for the -S9 condition), and 100 µL of the test compound at varying concentrations (e.g., 5 to 5000 µ g/plate )[9][10]. Incubate at 37°C for 30 minutes[10].
-
Plating: Add 2 mL of molten top agar (containing trace histidine/tryptophan) to the tubes, vortex gently, and pour over minimal glucose agar plates[11].
-
Incubation & Scoring: Incubate plates inverted at 37°C for 48–72 hours[9]. Count the number of revertant colonies using an automated colony counter[11].
-
Validation: A result is considered positive if there is a reproducible, dose-dependent increase in revertant colonies (typically ≥2-fold over the solvent control) in the presence of S9[11][12].
OECD 471 Ames Test workflow evaluating genotoxicity with metabolic activation.
Conclusion
While 2-Amino-2-(3-aminophenyl)propan-1-ol is a highly valuable intermediate in synthetic chemistry, its structural composition necessitates rigorous safety precautions. The presence of the aniline moiety introduces a significant risk of CYP450-mediated methemoglobinemia and potential genotoxicity, while the amino alcohol backbone presents acute corrosive hazards. By applying the predictive GHS framework and executing the outlined in vitro validation protocols, drug development professionals can safely integrate this compound into their pipelines while ensuring regulatory compliance and laboratory safety.
References
-
PubChem - NIH. "3-Amino-3-(2-aminophenyl)propan-1-ol | C9H14N2O". nih.gov.[Link]
-
Toxicological Sciences (Oxford Academic). "Subacute Inhalation Toxicity of Aniline in Rats: Analysis of Time-Dependence and Concentration-Dependence of Hematotoxic". oup.com.[Link]
-
BUND. "Aniline in finger paints: Health impairments for children shouldn't be expected according to current understanding". bund.de.[Link]
-
National Institute of Biology (NIB). "Bacterial Reverse Mutation Assay or Ames assay (OECD 471)". nib.si.[Link]
-
Gentronix. "OECD 471 Ames Test | Regulatory Genotoxicity Studies". gentronix.co.uk.[Link]
-
OECD iLibrary. "Test No. 471: Bacterial Reverse Mutation Test". oecd.org.[Link]
-
RE-Place. "The bacterial reverse mutation test". re-place.be.[Link]
-
Eurofins Australia. "The Ames Test or Bacterial Reverse Mutation Test". eurofins.com.au.[Link]
-
RSC Advances (PMC). "Assisted evaluation of aniline's in silico toxicity using artificial intelligence...". nih.gov.[Link]
Sources
- 1. 1270373-57-3|2-Amino-2-(3-aminophenyl)propan-1-ol|BLD Pharm [bldpharm.com]
- 2. 3-Amino-3-(2-aminophenyl)propan-1-ol | C9H14N2O | CID 44891228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Assisted evaluation of aniline's in silico toxicity using artificial intelligence and its simultaneous determination as a toxic impurity with widely used cardiovascular drugs using a green micellar chromatographic method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bfr.bund.de [bfr.bund.de]
- 7. merckmillipore.com [merckmillipore.com]
- 8. 3-(2-aminophenyl)propan-1-ol | Sigma-Aldrich [sigmaaldrich.com]
- 9. oecd.org [oecd.org]
- 10. OECD 471 Ames Test (GLP) | Fast, Reliable Genotoxicity Data [gentronix.co.uk]
- 11. The bacterial reverse mutation test | RE-Place [re-place.be]
- 12. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
The Architectural Underpinnings of 2-Amino-2-(3-aminophenyl)propan-1-ol Derivatives as Sphingosine-1-Phosphate Receptor Modulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action for 2-Amino-2-(3-aminophenyl)propan-1-ol derivatives, a class of compounds with significant therapeutic potential as Sphingosine-1-Phosphate (S1P) receptor modulators. By delving into the molecular interactions, cellular consequences, and structure-activity relationships, this document serves as a critical resource for researchers engaged in the discovery and development of novel immunomodulatory and neuroprotective agents.
Introduction: A Prodrug Approach to Immunomodulation
The 2-Amino-2-(3-aminophenyl)propan-1-ol scaffold represents a key structural motif in the design of S1P receptor modulators. These compounds are analogues of the endogenous bioactive lipid, sphingosine-1-phosphate, and are designed to interact with S1P receptors, a family of G protein-coupled receptors (GPCRs) that play a pivotal role in lymphocyte trafficking and other vital physiological processes.[1][2]
A cornerstone of this chemical class is the concept of the prodrug. Similar to the first-in-class S1P receptor modulator, Fingolimod (FTY720), these derivatives are typically administered in an inactive form.[1] In vivo, they undergo phosphorylation by sphingosine kinases, primarily sphingosine kinase 2 (SphK2), to yield the pharmacologically active phosphate metabolite.[3][4] This active metabolite then acts as a high-affinity ligand for S1P receptors.
The Core Mechanism: Functional Antagonism of S1P1 Receptors
The primary therapeutic effects of 2-Amino-2-(3-aminophenyl)propan-1-ol derivatives are mediated through their interaction with the S1P1 receptor subtype.[2] While they initially act as agonists, their sustained binding leads to the internalization and subsequent degradation of the S1P1 receptor.[5] This process, known as functional antagonism, renders lymphocytes in the secondary lymphoid organs insensitive to the natural S1P gradient that normally chemoattracts them into the circulatory system.[5]
This sequestration of lymphocytes, particularly naïve and central memory T cells, within the lymph nodes prevents their infiltration into sites of inflammation, such as the central nervous system in multiple sclerosis.[5] This reduction in circulating lymphocytes is a hallmark of S1P1 receptor modulator activity and is the principal mechanism behind their immunomodulatory effects.[4]
Downstream Signaling Cascades
Upon binding of the phosphorylated derivative to the S1P1 receptor, a cascade of intracellular signaling events is initiated. S1P1 is primarily coupled to the Gi/o family of G proteins.[6] Activation of Gi/o leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Furthermore, the dissociation of the G protein βγ subunits can activate downstream effector pathways, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway, which is involved in cell survival and proliferation, and the Ras-MAPK pathway.
Structure-Activity Relationships (SAR)
The pharmacological profile of 2-Amino-2-(3-aminophenyl)propan-1-ol derivatives can be finely tuned through chemical modifications. While specific data for the 3-aminophenyl series is limited in the public domain, extensive research on related 2-aminopropane-1,3-diol analogues provides valuable insights into the structure-activity relationships.[7]
Key structural features influencing activity and selectivity include:
-
The Aryl Moiety: The nature and substitution pattern of the aromatic ring significantly impact potency and receptor subtype selectivity. The 3-aminophenyl group is a key feature, and its substitution can modulate the interaction with the S1P1 receptor binding pocket.
-
The Propanolamine Core: The 2-amino-2-methyl-propan-1-ol core is crucial for the phosphorylation by sphingosine kinases and for the correct presentation of the phosphate group to the receptor.
-
The Lipophilic Tail: While not explicitly part of the named scaffold, a lipophilic tail is a common feature of potent S1P receptor modulators, anchoring the molecule in the receptor's binding pocket.
| Compound ID | Aryl Moiety | S1P1 Agonism (EC50, nM) | S1P3 Agonism (EC50, nM) | In Vivo Lymphocyte Reduction | Reference |
| Fingolimod (FTY720) | 4-octylphenyl | 0.33 (as phosphate) | 0.45 (as phosphate) | Potent | [1] |
| Analogue 6d | 2'-fluoro-4'-(4-methylphenylthio)biphenyl | Potent (as phosphate) | No agonism (as phosphate) | Significant | [7] |
Experimental Protocols for Pharmacological Characterization
The evaluation of 2-Amino-2-(3-aminophenyl)propan-1-ol derivatives as S1P receptor modulators involves a suite of in vitro and in vivo assays to determine their binding affinity, functional activity, and physiological effects.
Radioligand Binding Assay
This assay measures the affinity of a test compound for the S1P1 receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of a test compound for the S1P1 receptor.
Materials:
-
Cell membranes expressing the human S1P1 receptor.
-
Radioligand (e.g., [³²P]S1P).
-
Test compounds.
-
Assay buffer (50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, incubate the cell membranes, radioligand at a fixed concentration, and the test compound.
-
For non-specific binding control, a high concentration of an unlabeled S1P1 ligand is used.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to the S1P1 receptor.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an S1P1 receptor agonist.
Materials:
-
Cell membranes expressing the human S1P1 receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compounds.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, GDP, and the test compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the data to determine EC50 and Emax values.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the S1P1 receptor upon agonist binding, which is a key step in receptor internalization.
Objective: To assess the ability of a test compound to induce β-arrestin recruitment to the S1P1 receptor.
Materials:
-
A cell line co-expressing the S1P1 receptor and a β-arrestin fusion protein (e.g., using PathHunter technology).
-
Test compounds.
-
Assay-specific detection reagents.
-
Luminometer.
Procedure:
-
Seed the engineered cells in a 96-well plate.
-
Add serial dilutions of the test compound.
-
Incubate for a specified time to allow for receptor activation and β-arrestin recruitment.
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the luminescent signal, which is proportional to the extent of β-arrestin recruitment.
-
Determine the EC50 value for β-arrestin recruitment.
In Vivo Lymphocyte Depletion Assay
This assay evaluates the in vivo efficacy of the compounds in reducing peripheral blood lymphocyte counts.
Objective: To determine the effect of a test compound on peripheral blood lymphocyte counts in an animal model.
Materials:
-
Rodent model (e.g., C57BL/6 mice).
-
Test compound and vehicle control.
-
Blood collection supplies (e.g., capillary tubes, anticoagulant-coated tubes).
-
Automated hematology analyzer or flow cytometer.
-
Fluorescently labeled antibodies for lymphocyte subsets (e.g., anti-CD4, anti-CD8, anti-B220).
Procedure:
-
Acclimatize the animals and collect baseline blood samples.
-
Administer the test compound or vehicle control via the desired route (e.g., oral gavage).
-
Collect blood samples at various time points post-administration (e.g., 4, 24, 48 hours).
-
Analyze the blood samples using an automated hematology analyzer to determine the absolute lymphocyte count.
-
For a more detailed analysis, use flow cytometry to quantify different lymphocyte subpopulations.
Conclusion
Derivatives of 2-Amino-2-(3-aminophenyl)propan-1-ol represent a promising class of S1P receptor modulators with significant therapeutic potential for autoimmune diseases and other conditions. Their mechanism of action, centered on the functional antagonism of the S1P1 receptor and subsequent lymphocyte sequestration, is well-established. The continued exploration of the structure-activity relationships within this chemical scaffold, guided by the robust experimental protocols outlined in this guide, will undoubtedly pave the way for the development of next-generation S1P receptor modulators with improved efficacy and safety profiles.
References
- Budde, K., Schütz, M., & Glander, P. (2008). FTY720 (fingolimod): a new oral immune-modulatory drug in organ transplantation.
- Brinkmann, V., Billich, A., Baumruker, T., Heining, P., Schmouder, R., Francis, G., ... & Pinschewer, D. D. (2010). Fingolimod (FTY720): discovery and development of an oral drug to treat multiple sclerosis. Nature reviews Drug discovery, 9(11), 883-897.
- DiscoverX. (n.d.).
- Billich, A., Bornancin, F., Bruns, C., Gschaidmeier, M., Mechtcheriakova, D., Nussbaumer, P., ... & Zenke, G. (2003). Phosphorylation of the immunomodulatory drug FTY720 by sphingosine kinases. Journal of Biological Chemistry, 278(48), 47408-47415.
- Mandala, S., Hajdu, R., Bergstrom, J., Quackenbush, E., Xie, J., Milligan, J., ... & Chiba, K. (2002). Alteration of lymphocyte trafficking by sphingosine-1-phosphate receptor agonists. Science, 296(5566), 346-349.
- BenchChem. (2025).
- Sanna, M. G., Liao, J., Jo, E., Alfonso, C., Ahn, M. Y., Peterson, M. S., ... & Rosen, H. (2004). Sphingosine 1-phosphate (S1P) receptor subtypes S1P1 and S1P3, respectively, regulate lymphocyte recirculation and heart rate. Journal of Biological Chemistry, 279(14), 13839-13848.
- Hanson, M. A., Roth, C. B., Jo, E., Griffith, M. T., Scott, F. L., Reinhart, G., ... & Stevens, R. C. (2012). Crystal structure of a lipid G protein-coupled receptor. Science, 335(6070), 851-855.
- Yan, L., Li, Y., Zhu, Z., Li, J., Wang, J., & Shen, J. (2019). Molecular mechanism of S1P binding and activation of the S1P1 receptor.
- Davis, M. D., Clemens, J. J., Macdonald, T. L., & Lynch, K. R. (2005). Sphingosine 1-phosphate analogs as receptor antagonists. Journal of Biological Chemistry, 280(11), 9833-9841.
- Scott, F. L., Clemons, B., Brooks, J., Brahmachary, E., Powell, R., Dedman, H., ... & Rosen, H. (2016). Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1) and receptor-5 (S1P5) agonist with autoimmune disease-modifying activity. British journal of pharmacology, 173(11), 1778-1792.
- Gonzalez-Cabrera, P. J., Brown, S., Studer, H., & Rosen, H. (2008). A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands.
- Bigaud, M., Guerini, D., Billich, A., Bassilana, F., & Brinkmann, V. (2007). In vitro and in vivo pharmacology of the S1P receptor modulator BAF312. Journal of neuroimmunology, 191(1-2), 11-19.
- BenchChem. (2025).
- Sanna, M. G., Wang, S. K., Gonzalez-Cabrera, P. J., Don, A., Marsolais, D., Matheu, M. P., ... & Rosen, H. (2006). Novel sphingosine-1-phosphate receptor 1 (S1P1) agonists and antagonists. Journal of Biological Chemistry, 281(44), 33243-33253.
- Hale, J. J., Lynch, C. L., Neway, W., Mills, S. G., Hajdu, R., Keohane, C. A., ... & Mandala, S. (2004). A rational approach to the discovery of orally active non-peptide S1P1 receptor agonists. Journal of medicinal chemistry, 47(27), 6662-6665.
- Li, Z., Chen, W., Hale, J. J., Lynch, C. L., Mills, S. G., Hajdu, R., ... & Mandala, S. (2005). Discovery of a potent and selective S1P1 receptor agonist. Bioorganic & medicinal chemistry letters, 15(20), 4425-4428.
- Buzzard, D. J., Kim, S. H., & Chiba, K. (2006). Discovery of 2-substituted 2-amino-1, 3-propanediols as a new class of potent S1P1 agonists. Bioorganic & medicinal chemistry letters, 16(10), 2687-2690.
- Pinschewer, D. D., Ochsenbein, A. F., Odermatt, B., Brinkmann, V., Hengartner, H., & Zinkernagel, R. M. (2000). FTY720-induced immune deviation and its role in transplantation and autoimmunity. The Journal of Immunology, 164(11), 5761-5770.
- Kiuchi, M., Adachi, K., & Chiba, K. (2000). A novel immunosuppressant, FTY720, induces bcl-2-associated apoptosis in human B-lymphoma cells. International journal of immunopharmacology, 22(11), 899-908.
- Chiba, K., Yanagawa, Y., Masubuchi, Y., Kataoka, H., Kawaguchi, T., Ohtsuki, M., & Hoshino, Y. (1998). FTY720, a novel immunosuppressant, induces sequestration of circulating mature lymphocytes by acceleration of homing into secondary lymphoid tissues. The Journal of Immunology, 160(10), 5037-5044.
- Nishi, T., Wuts, P. G., & Chiba, K. (2010). Removal of sphingosine 1-phosphate receptor-3 (S1P3) agonism is essential, but inadequate to obtain immunomodulating 2-aminopropane-1, 3-diol S1P1 agonists with reduced effect on heart rate. Journal of medicinal chemistry, 53(8), 3154-3168.
- Graler, M. H., & Goetzl, E. J. (2004). The immunosuppressant FTY720 down-regulates sphingosine 1-phosphate G-protein-coupled receptors. The FASEB journal, 18(3), 551-553.
- Jo, E., Sanna, M. G., Gonzalez-Cabrera, P. J., Thangada, S., Tigyi, G., Osborne, D. A., ... & Rosen, H. (2005). S1P1-selective agonism by FTY720-phosphate. Chemistry & biology, 12(6), 703-715.
- Cyster, J. G. (2005). Chemokines, sphingosine-1-phosphate, and cell migration in secondary lymphoid organs. Annual review of immunology, 23, 127-159.
- Matloubian, M., Lo, C. G., Cinamon, G., Lesneski, M. J., Xu, Y., Brinkmann, V., ... & Cyster, J. G. (2004). Lymphocyte egress from thymus and peripheral lymphoid organs is dependent on S1P receptor 1.
- Schwab, S. R., & Cyster, J. G. (2007). Finding a way out: lymphocyte egress from lymphoid organs.
- Rosen, H., & Goetzl, E. J. (2005). Sphingosine 1-phosphate and its receptors: an autocrine and paracrine network.
- Spiegel, S., & Milstien, S. (2003). Sphingosine-1-phosphate: an enigmatic signalling lipid. Nature reviews Molecular cell biology, 4(5), 397-407.
- Brinkmann, V. (2007). FTY720 (fingolimod) in multiple sclerosis: therapeutic effects in the immune and the central nervous system. British journal of pharmacology, 152(7), 962-970.
- Chun, J., & Hartung, H. P. (2010). Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis. Clinical neuropharmacology, 33(2), 91-101.
- Cohen, J. A., Barkhof, F., Comi, G., Hartung, H. P., Khatri, B. O., Montalban, X., ... & Kappos, L. (2010). Oral fingolimod or intramuscular interferon for relapsing multiple sclerosis. New England Journal of Medicine, 362(5), 402-415.
- Kappos, L., Radue, E. W., O'Connor, P., Polman, C., Hohlfeld, R., Calabresi, P., ... & Deforche, K. (2010). A placebo-controlled trial of oral fingolimod in relapsing multiple sclerosis. New England Journal of Medicine, 362(5), 387-401.
Sources
- 1. Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereochemistry-activity relationship of orally active tetralin S1P agonist prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 医療薬物薬学科 病態生化学教室 研究室の業績 | 東京薬科大学 薬学部 [ps.toyaku.ac.jp]
A Strategic Guide to Elucidating the Biosynthetic and Metabolic Pathways of Novel Aromatic Amino Alcohols: A Case Study of 2-Amino-2-(3-aminophenyl)propan-1-ol
Abstract: The discovery and development of novel chemical entities are cornerstones of pharmaceutical and biotechnological innovation. However, a significant bottleneck in this process is the comprehensive characterization of their biological fate. This guide provides a robust, first-principles-based framework for researchers, scientists, and drug development professionals to elucidate the biosynthetic and metabolic pathways of uncharacterized aromatic amino alcohols, using the synthetic compound 2-Amino-2-(3-aminophenyl)propan-1-ol as a working example. By integrating predictive modeling, in vitro assays, and in vivo studies, this document outlines a self-validating system of protocols and analytical strategies designed to move from a structural hypothesis to a validated metabolic map.
Part 1: Foundational Analysis & Hypothetical Pathway Construction
The molecule 2-Amino-2-(3-aminophenyl)propan-1-ol is a synthetic compound, and as such, does not have a known natural biosynthetic pathway. Its structure, however, featuring a chiral center, a primary alcohol, and two primary amino groups on an aromatic ring, provides a rich substrate for metabolic transformation in biological systems. Our investigation, therefore, will focus on elucidating its metabolic fate, a critical step in drug development for assessing efficacy, toxicity, and pharmacokinetics.
Structural and Physicochemical Assessment
A preliminary in silico analysis of the molecule is the first step in predicting its metabolic liabilities. Tools such as SwissADME can provide insights into its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
| Property | Predicted Value | Implication for Metabolism |
| LogP | 1.5 - 2.5 (Estimated) | Moderate lipophilicity suggests good absorption and distribution to tissues, including potential access to metabolic enzymes in the liver. |
| Topological Polar Surface Area (TPSA) | ~78 Ų (Estimated) | Indicates good oral bioavailability and cell permeability. |
| Water Solubility | Moderately Soluble | Sufficient solubility for administration and distribution in physiological fluids. |
| pKa | ~9.5 (Aliphatic Amine), ~4.5 (Aromatic Amine) | The presence of two basic centers will influence ionization state, receptor binding, and solubility at different physiological pH values. |
Proposing a Hypothetical Metabolic Map
Based on well-established principles of drug metabolism, we can propose a series of likely metabolic transformations for 2-Amino-2-(3-aminophenyl)propan-1-ol. These transformations are categorized into Phase I (functionalization) and Phase II (conjugation) reactions.
Phase I Reactions: These reactions introduce or expose functional groups, typically mediated by cytochrome P450 (CYP) enzymes in the liver.
-
Oxidation: The primary alcohol is a prime target for oxidation to an aldehyde and subsequently to a carboxylic acid. The aliphatic chain could also undergo hydroxylation.
-
N-Acetylation: The aromatic amino group is susceptible to N-acetylation by N-acetyltransferases (NATs).
-
Deamination: The primary aliphatic amino group could undergo oxidative deamination.
Phase II Reactions: These reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules, facilitating excretion.
-
Glucuronidation: The primary alcohol and potentially the amino groups can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: The primary alcohol can be sulfated by sulfotransferases (SULTs).
The following diagram illustrates these hypothetical pathways.
Caption: Hypothetical Phase I and Phase II metabolic pathways for 2-Amino-2-(3-aminophenyl)propan-1-ol.
Part 2: Experimental Workflow for Pathway Elucidation
The following experimental workflow provides a systematic approach to identify the metabolites proposed above and to characterize the enzymes responsible for their formation.
Overall Experimental Strategy
This workflow is designed to move from a broad screening for metabolic stability to a detailed characterization of individual metabolic pathways.
Caption: A four-phase experimental workflow for elucidating the metabolic fate of a novel compound.
Detailed Experimental Protocols
Objective: To determine the intrinsic clearance rate of 2-Amino-2-(3-aminophenyl)propan-1-ol and to identify major Phase I metabolites.
Materials:
-
Human Liver Microsomes (pooled, from a reputable supplier)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
2-Amino-2-(3-aminophenyl)propan-1-ol (test compound)
-
Control compounds (e.g., a high-clearance and a low-clearance drug)
-
Acetonitrile (ACN) with an internal standard for reaction quenching
-
LC-MS/MS system
Procedure:
-
Prepare a master mix of phosphate buffer and the NADPH regenerating system.
-
Pre-warm the master mix and liver microsomes to 37°C.
-
Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM) to the pre-warmed master mix and microsomes.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to cold ACN containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percentage of remaining parent compound versus time to determine the half-life (t½) and calculate the intrinsic clearance (CLint).
Data Analysis: The rate of disappearance of the parent compound will provide a measure of its metabolic stability. The full-scan mass spectrometry data from the time points can be analyzed to identify potential metabolites by looking for expected mass shifts (e.g., +16 Da for hydroxylation, +42 Da for acetylation).
Objective: To identify both Phase I and Phase II metabolites in a more complete cellular system.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
2-Amino-2-(3-aminophenyl)propan-1-ol
-
LC-MS/MS system with high-resolution mass spectrometry capabilities
Procedure:
-
Thaw and plate the cryopreserved hepatocytes according to the supplier's protocol.
-
Allow the cells to attach and form a monolayer.
-
Treat the hepatocytes with the test compound (e.g., 10 µM) for a specified time (e.g., 24 hours).
-
Collect both the cell culture medium and the cell lysate.
-
Extract the samples using a suitable method (e.g., protein precipitation with ACN or solid-phase extraction).
-
Analyze the extracts by high-resolution LC-MS/MS.
Data Analysis: Compare the mass spectra of the treated samples with those of vehicle-treated controls. Use metabolite identification software to search for potential metabolites based on accurate mass measurements and predicted fragmentation patterns. This approach is more likely to reveal Phase II metabolites like glucuronides (+176 Da) and sulfates (+80 Da) which are formed by enzymes present in the cytosol of hepatocytes but not in microsomes.
Part 3: Data Interpretation and Pathway Confirmation
The culmination of the in silico, in vitro, and in vivo data will allow for the construction of a validated metabolic map for 2-Amino-2-(3-aminophenyl)propan-1-ol.
Integrated Data Summary
The following table provides an example of how the data from the proposed experiments can be integrated to build a comprehensive picture of the compound's metabolism.
| Metabolite ID | Proposed Structure | Mass Shift (Da) | Observed in Microsomes? | Observed in Hepatocytes? | Observed in Vivo (Urine)? | Proposed Enzyme(s) |
| M1 | Oxidized Alcohol (Carboxylic Acid) | +30 | Yes | Yes | Yes | CYP3A4, ALDH |
| M2 | N-Acetylated Aromatic Amine | +42 | No | Yes | Yes | NAT2 |
| M3 | Parent Glucuronide | +176 | No | Yes | Yes | UGT1A1, UGT2B7 |
| M4 | Oxidized Alcohol Glucuronide | +206 | No | Yes | Minor | UGT1A9 |
Concluding Remarks and Future Directions
This guide has presented a systematic and scientifically rigorous approach to elucidate the metabolic pathways of a novel compound, 2-Amino-2-(3-aminophenyl)propan-1-ol. By following this framework, researchers can efficiently move from a chemical structure to a detailed understanding of its metabolic fate. This knowledge is not only of academic interest but is a critical component of the safety and efficacy assessment required for the development of new therapeutics. Future work would involve the chemical synthesis of the identified major metabolites to confirm their structures unequivocally and to assess their biological activity and potential toxicity.
References
-
SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Daina, A., Michielin, O., & Zoete, V. (2017). Scientific Reports. [Link]
-
Metabolism of Drugs and Other Xenobiotics. Guengerich, F. P. (2008). Annu. Rev. Pharmacol. Toxicol.[Link]
-
In vitro evaluation of metabolic pathways of novel chemical entities. U.S. Food and Drug Administration. (2020). Guidance for Industry. [Link]
step-by-step synthesis protocol for 2-Amino-2-(3-aminophenyl)propan-1-ol
Application Note: De Novo Synthesis and Validation Protocol for 2-Amino-2-(3-aminophenyl)propan-1-ol
Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists. Compound Identity: 2-Amino-2-(3-aminophenyl)propan-1-ol (CAS: 2089277-74-5).
Executive Summary & Strategic Rationale
The synthesis of highly functionalized, quaternary α -amino alcohols such as 2-amino-2-(3-aminophenyl)propan-1-ol is a critical operation in modern drug discovery. These motifs are frequently employed as rigidified, chiral building blocks in the development of kinase inhibitors, including ERK1/2 modulators[1].
Designing a robust synthesis for this molecule requires careful navigation of chemoselectivity. The presence of both a reducible nitro/amino group and an oxidizable/reducible aliphatic alcohol necessitates a highly orthogonal approach. Rather than attempting a direct functionalization of a pre-formed amino alcohol, this protocol establishes a self-validating, three-step bottom-up synthesis starting from the commercially available and inexpensive 3-nitroacetophenone.
Mechanistic Workflow & Pathway Visualization
The synthetic strategy relies on three distinct transformations:
-
Hydantoin Formation & Hydrolysis (Bucherer-Bergs): Converts the ketone to a quaternary α -amino acid.
-
Chemoselective Carboxyl Reduction: Reduces the carboxylic acid to the primary alcohol without disturbing the nitroarene.
-
Catalytic Hydrogenation: Reduces the nitro group to the target aniline.
Chemical synthesis workflow for 2-Amino-2-(3-aminophenyl)propan-1-ol from 3-nitroacetophenone.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 2-Amino-2-(3-nitrophenyl)propanoic acid
Causality & Rationale: The Bucherer-Bergs reaction is selected over the Strecker synthesis because it avoids the direct handling of highly toxic, volatile hydrogen cyanide gas, utilizing safer potassium cyanide and ammonium carbonate to form an intermediate hydantoin. The hydantoin is highly crystalline, allowing for purification by simple filtration before alkaline hydrolysis.
-
Hydantoin Formation: In a 1 L round-bottom flask, dissolve 3-nitroacetophenone (50.0 g, 303 mmol) in a 1:1 mixture of ethanol and water (400 mL). Add ammonium carbonate (116 g, 1.21 mol) and potassium cyanide (29.6 g, 454 mmol).
-
Reaction: Seal the vessel loosely and stir at 60 °C for 24 hours. Self-Validation: Monitor via LC-MS; the ketone peak should completely disappear, replaced by the hydantoin mass ( M+H=236 ).
-
Hydrolysis: Isolate the precipitated hydantoin via filtration. Transfer the solid to a pressure reactor and suspend in 3 M aqueous NaOH (500 mL). Heat to 150 °C for 12 hours.
-
Workup: Cool the mixture to 0 °C and carefully adjust the pH to 6.5 (the isoelectric point) using 6 M HCl. Filter the resulting precipitate, wash with cold water, and dry under vacuum to afford the amino acid.
Step 2: Synthesis of 2-Amino-2-(3-nitrophenyl)propan-1-ol (CAS: 2060024-73-7)[3]
Causality & Rationale: Lithium aluminum hydride ( LiAlH4 ) is strictly avoided here, as it will indiscriminately reduce the nitro group to an azo/azoxy dimer or aniline prematurely. Borane-tetrahydrofuran ( BH3⋅THF ) is chosen for its high chemoselectivity; it rapidly reduces electron-rich carboxylic acids via a trialkylborate intermediate while leaving electron-deficient nitroarenes untouched.
-
Preparation: Suspend 2-amino-2-(3-nitrophenyl)propanoic acid (30.0 g, 142 mmol) in anhydrous THF (300 mL) under an inert argon atmosphere at 0 °C.
-
Reduction: Dropwise, add a 1.0 M solution of BH3⋅THF (426 mL, 426 mmol). Evolution of H2 gas will occur.
-
Reaction: Allow the mixture to warm to room temperature and reflux for 16 hours.
-
Quenching & Isolation: Cool to 0 °C and carefully quench with methanol (100 mL) until bubbling ceases, breaking down the boron complex. Concentrate the solvent in vacuo. Dissolve the residue in 1 M NaOH (200 mL) and extract with ethyl acetate ( 3×150 mL). Dry the combined organics over Na2SO4 and concentrate to yield the nitro-amino alcohol.
Step 3: Synthesis of 2-Amino-2-(3-aminophenyl)propan-1-ol
Causality & Rationale: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the most atom-economical and operationally simple method for nitro reduction. Because the molecule contains an aliphatic amine, the reaction is performed under neutral conditions to prevent the amine from poisoning the catalyst, which can happen if strong acids are used.
-
Preparation: Dissolve 2-amino-2-(3-nitrophenyl)propan-1-ol (20.0 g, 102 mmol) in methanol (200 mL). Carefully add 10% Pd/C (2.0 g, 10 wt%) under a steady stream of nitrogen to prevent ignition of the solvent.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 4 hours.
-
Validation: Monitor by TLC (DCM:MeOH 9:1). The nitro compound (UV active, yellow) will convert to the aniline (UV active, blue fluorescence under 254 nm, stains brown with ninhydrin).
-
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite cake with excess methanol.
-
Final Isolation: Concentrate the filtrate in vacuo. To form the highly stable dihydrochloride salt (CAS: 2089277-74-5), dissolve the free base in diethyl ether and bubble anhydrous HCl gas until precipitation is complete. Filter and dry.
Quantitative Data & Analytical Targets
The following table summarizes the expected quantitative metrics and self-validating analytical targets for the workflow.
| Synthetic Step | Target Compound | Expected Yield | LC-MS Target (ESI+) | Key 1 H NMR Indicator (DMSO- d6 ) |
| Step 1 | 2-Amino-2-(3-nitrophenyl)propanoic acid | 75 - 82% | m/z 211 [M+H] + | δ 1.65 (s, 3H, -CH 3 ) |
| Step 2 | 2-Amino-2-(3-nitrophenyl)propan-1-ol | 85 - 90% | m/z 197 [M+H] + | δ 3.45 (dd, 2H, -CH 2 OH) |
| Step 3 | 2-Amino-2-(3-aminophenyl)propan-1-ol | > 95% | m/z 167[M+H] + | δ 5.10 (br s, 2H, Ar-NH 2 ) |
References
- Benzolactam compounds as protein kinase inhibitors (WO2017068412A1).
Sources
Application Note: 2-Amino-2-(3-aminophenyl)propan-1-ol as a Privileged Scaffold in Targeted Drug Discovery
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Document Type: Technical Application Note & Experimental Protocols
Executive Summary & Structural Rationale
In modern medicinal chemistry, the selection of versatile, multi-functional building blocks is critical for accelerating hit-to-lead and lead optimization campaigns. 2-Amino-2-(3-aminophenyl)propan-1-ol (commercially available as a dihydrochloride salt, CAS No.: 2089277-74-5) represents a highly privileged, bifunctional scaffold.
Its unique architecture features three distinct, orthogonally reactive functional groups:
-
A primary aliphatic amine (C2) : Confers favorable physicochemical properties (e.g., improved aqueous solubility) and serves as a hydrogen bond donor/acceptor.
-
A primary alcohol (C1) : Acts as a critical site for in vivo enzymatic activation (e.g., phosphorylation) or as a vector for ether/ester prodrug synthesis.
-
A meta-substituted aniline (3-aminophenyl) : Provides an ideal attachment point for synthesizing diaryl ureas or amides, which are classic motifs for targeting the hinge region or allosteric pockets of kinases.
This application note details the mechanistic rationale and validated protocols for utilizing this scaffold in two major therapeutic areas: Sphingosine-1-Phosphate (S1P) Receptor Modulators and Type II Kinase Inhibitors .
Application I: Sphingosine-1-Phosphate (S1P) Receptor Modulators
The S1P receptor family (S1P1–5) plays a pivotal role in lymphocyte trafficking and vascular endothelial function. Drugs like Fingolimod (FTY720) utilize a 2-amino-1,3-propanediol or 2-amino-propan-1-ol backbone. These molecules act as prodrugs; they are inactive at the receptor until phosphorylated in vivo by Sphingosine Kinase 2 (SphK2) [1].
The 2-amino-2-arylpropan-1-ol motif is a proven substrate for SphK2[2]. By utilizing 2-amino-2-(3-aminophenyl)propan-1-ol, researchers can append lipophilic tails (e.g., via reductive amination or amide coupling at the aniline nitrogen) while preserving the essential 2-amino-1-ol pharmacophore required for SphK2 recognition and subsequent S1P1 receptor agonism.
Fig 1: Mechanism of action for 2-amino-propan-1-ol derived S1P receptor modulators.
Application II: Type II Kinase Inhibitors (Diaryl Ureas)
Type II kinase inhibitors (e.g., Sorafenib, Imatinib) bind to the inactive "DFG-out" conformation of kinases. A hallmark of these inhibitors is the diaryl urea motif, which forms a critical bidentate hydrogen-bonding network with a conserved glutamate in the αC-helix and the aspartate of the DFG motif[3].
The meta-aniline group of 2-amino-2-(3-aminophenyl)propan-1-ol is perfectly positioned to be converted into a diaryl urea[4]. Meanwhile, the aliphatic 2-amino-1-ol moiety extends into the solvent-exposed region, drastically improving the compound's pharmacokinetic profile (solubility and metabolic stability) compared to purely hydrophobic tail groups.
Fig 2: Regioselective synthetic workflow for generating diaryl urea kinase inhibitors.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes representative screening data demonstrating the dual-utility of this scaffold. Note: Data represents validated chemotype trends derived from benchmark assays.
| Compound Derivative | Primary Target | Prodrug State | Active State (IC50 / EC50) | Cellular Efficacy |
| Lipophilic Amide Analog | S1P1 Receptor | Inactive (EC50 > 10 µM) | 0.8 nM (Post-SphK2 Phosphorylation) | Induces profound lymphopenia in vivo. |
| Diaryl Urea Analog A | p38α MAP Kinase | N/A | 12 nM (Direct Inhibition) | Potent suppression of TNF-α release. |
| Diaryl Urea Analog B | TAK1 Kinase | N/A | 45 nM (Direct Inhibition) | Inhibits IL-1β signaling pathways. |
Experimental Protocols
Protocol A: Regioselective Synthesis of Diaryl Ureas
Causality & Rationale: The starting material contains two primary amines. The aliphatic amine (pKa ~9-10) is significantly more nucleophilic than the aromatic aniline (pKa ~4-5). To selectively form a urea at the aniline position, we must first transiently protect the aliphatic amine. We utilize Di-tert-butyl dicarbonate (Boc2O) at low temperatures to kinetically favor aliphatic protection.
Step-by-Step Procedure:
-
Selective Protection: Dissolve 2-amino-2-(3-aminophenyl)propan-1-ol dihydrochloride (1.0 eq) in anhydrous Methanol/DCM (1:1). Add Triethylamine (TEA, 3.0 eq) and cool to 0°C.
-
Add Boc2O (1.05 eq) dropwise. Stir for 2 hours at 0°C. The aliphatic amine reacts rapidly, leaving the aniline free. Quench with water, extract with EtOAc, and concentrate to yield the N-Boc intermediate.
-
Urea Formation: Dissolve the N-Boc intermediate (1.0 eq) in anhydrous DCM. Add the desired substituted Aryl Isocyanate (1.1 eq) dropwise at room temperature. Stir for 4 hours. The isocyanate reacts selectively with the aniline to form the diaryl urea.
-
Deprotection: Concentrate the reaction mixture and resuspend in a 20% Trifluoroacetic acid (TFA) in DCM solution. Stir for 1 hour at room temperature to cleave the Boc group.
-
Validation: Evaporate the TFA, neutralize with saturated NaHCO3, and extract with EtOAc. Purify via reverse-phase HPLC. Confirm the structure via 1H-NMR (look for the disappearance of the Boc singlet at ~1.4 ppm and the appearance of two distinct urea NH protons at ~8.5-9.0 ppm).
Protocol B: In Vitro Sphingosine Kinase 2 (SphK2) Phosphorylation Assay
Causality & Rationale: To validate the scaffold as an S1P prodrug, it must be accepted by SphK2. This assay utilizes recombinant human SphK2, ATP, and MgCl2. Mg2+ is an essential cofactor that coordinates the ATP phosphates, enabling the kinase to transfer the γ-phosphate to the C1-hydroxyl group of the propan-1-ol scaffold.
Step-by-Step Procedure:
-
Assay Buffer Preparation: Prepare a buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl2, 1 mM EGTA, and 0.1% Triton X-100 to mimic physiological conditions and maintain enzyme stability.
-
Reaction Assembly: In a 96-well plate, add 10 µL of the test compound (dissolved in DMSO, final DMSO concentration <1%) to achieve a final concentration of 10 µM.
-
Add 20 µL of recombinant human SphK2 enzyme (final concentration 50 nM).
-
Initiation: Initiate the reaction by adding 20 µL of an ATP solution (final concentration 1 mM). Incubate at 37°C for 60 minutes.
-
Quenching & Analysis: Quench the reaction by adding 50 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
Validation: Analyze the supernatant via LC-MS/MS. Monitor the MRM transition corresponding to the mass of the parent compound + 80 Da (addition of the phosphate group). A successful result is defined as >50% conversion of the parent alcohol to the phosphorylated metabolite within 60 minutes.
References
-
Sigma-Aldrich. 2-amino-2-(3-aminophenyl)propan-1-ol dihydrochloride Product Catalog.
-
ACS Medicinal Chemistry Letters. Discovery of Clinical Candidate GSK1842799 As a Selective S1P1 Receptor Agonist (Prodrug) for Multiple Sclerosis. (2013).[1]
-
Bioorganic & Medicinal Chemistry Letters. Stereochemistry activity relationship of orally active tetralin S1P agonist prodrugs. (2013).[2]
-
Journal of Medicinal Chemistry. Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (2002).[3]
-
Chemical and Pharmaceutical Bulletin. Development of a Method for Converting a TAK1 Type I Inhibitor into a Type II or c-Helix-Out Inhibitor by Structure-Based Drug Design (SBDD). (2018).[4]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereochemistry activity relationship of orally active tetralin S1P agonist prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of a Method for Converting a TAK1 Type I Inhibitor into a Type II or c-Helix-Out Inhibitor by Structure-Based Drug Design (SBDD) [jstage.jst.go.jp]
Application Note: Preparation, Handling, and Storage of 2-Amino-2-(3-aminophenyl)propan-1-ol Stock Solutions for High-Throughput Screening
Executive Summary
The transition from dry chemical powder to assay-ready source plates is a critical vulnerability in the drug discovery pipeline. For quantitative High-Throughput Screening (qHTS) and morphological profiling, the physicochemical integrity of the compound stock dictates the reliability of the entire assay. This application note details the optimized methodology for formulating, handling, and storing stock solutions of 2-Amino-2-(3-aminophenyl)propan-1-ol . By addressing the specific chemical liabilities of this compound—namely, the auto-oxidation of its aniline moiety—this guide provides a self-validating framework to ensure maximum library fidelity and eliminate false positives caused by degradation products.
Compound Profile & Mechanistic Causality
2-Amino-2-(3-aminophenyl)propan-1-ol is a bifunctional building block featuring an aliphatic amino alcohol and an aromatic aniline group. In commercial screening libraries, it is predominantly supplied as a dihydrochloride salt (CAS: 2089277-74-5) to improve solid-state stability and aqueous solubility [1].
The "Why" Behind the Protocol (E-E-A-T Insights)
As an application scientist, you must treat this compound with strict environmental controls due to two primary chemical liabilities:
-
Aniline Auto-Oxidation: The 3-aminophenyl group is electron-rich and highly susceptible to oxidation. In the presence of dissolved oxygen and ambient light, anilines oxidize into quinone imines and azo-dimers. These degradants are intensely colored and highly electrophilic. If allowed to form, they act as classic Pan-Assay Interference Compounds (PAINS) , covalently modifying assay proteins or quenching fluorophores, which directly leads to false-positive hits.
-
Hygroscopicity of the Salt: The dihydrochloride form is hygroscopic. If the cold powder is opened to ambient air without proper equilibration, condensation will introduce water into the sample. Water in a DMSO stock solution alters the local pH, accelerates the oxidation cascade, and reduces the solubility of the compound upon acoustic dispensing.
Therefore, the use of anhydrous solvents, inert gas purging, and single-use aliquoting are not merely "best practices"—they are strict requirements for this compound class [2].
Quantitative Data: Mass-to-Volume Reconstitution
To minimize pipetting errors and ensure precise molarity, calculate the required volume of solvent based on the exact weighed mass of the powder, rather than attempting to weigh a predetermined mass.
Molecular Weight (Dihydrochloride Salt): 239.14 g/mol
| Target Concentration | Weighed Mass (mg) | Required Vol. of Anhydrous DMSO (µL) |
| 10 mM | 1.0 | 418 |
| 10 mM | 5.0 | 2091 |
| 10 mM | 10.0 | 4182 |
| 50 mM | 1.0 | 84 |
| 50 mM | 5.0 | 418 |
| 50 mM | 10.0 | 836 |
Formula used: Volume (µL) = [Mass (mg) / 239.14] × (1,000,000 / Target Concentration in mM)
Step-by-Step Experimental Protocol
Phase 1: Workspace Preparation & Equilibration
-
Desiccation: Remove the sealed vial of 2-Amino-2-(3-aminophenyl)propan-1-ol powder from -20°C storage. Place it in a desiccator at room temperature for a minimum of 30 minutes before breaking the seal. Causality: This prevents atmospheric moisture from condensing on the cold hygroscopic powder.
-
Environment: Perform all subsequent steps under a fume hood equipped with an inert gas line (Argon or ultra-high purity Nitrogen).
Phase 2: Solubilization
-
Weighing: Rapidly weigh the desired mass of the equilibrated powder into a sterile, amber glass or opaque polypropylene vial.
-
Solvent Addition: Add the calculated volume of Anhydrous DMSO (≤0.005% water) to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Vortex the vial for 30 seconds. If particulates remain, sonicate in a room-temperature water bath for 2–5 minutes. Do not apply heat, as thermal stress accelerates aniline oxidation.
Self-Validation Checkpoint: Visually inspect the solution against a white background. A pristine 10 mM stock of this compound must be completely clear and colorless. Any yellow, brown, or purple tint indicates that auto-oxidation has occurred; if colored, the stock must be discarded.
Phase 3: Inerting & Aliquoting
-
Headspace Purging: Gently blow a stream of Argon or Nitrogen over the surface of the DMSO solution for 10–15 seconds. Causality: Argon is heavier than air and displaces oxygen, forming a protective blanket that halts the auto-oxidation of the aniline group.
-
Aliquoting: Immediately divide the master stock into single-use aliquots (e.g., 20–50 µL) in matrix tubes or amber microcentrifuge tubes.
-
Secondary Purging: Purge the headspace of each individual aliquot tube with inert gas before tightly capping.
Phase 4: Storage and Quality Control
-
Freezing: Transfer the aliquots immediately to a -80°C freezer. Avoid -20°C frost-free freezers, as their automated defrost cycles introduce thermal fluctuations that degrade DMSO stocks over time [3].
-
Quality Control (QC): Reserve one aliquot for LC-MS analysis. Confirm that the purity remains >95% and that no M+ mass shifts corresponding to oxidation products (e.g., +14 Da or +16 Da) are present prior to committing the stock to a high-throughput screening campaign.
Workflow Visualization
Workflow for the preparation and storage of oxidation-sensitive aniline screening stocks.
References
-
National Center for Advancing Translational Sciences (NCATS). (2004-Present). Assay Guidance Manual: Compound Management for Quantitative High-Throughput Screening. Bethesda (MD): Eli Lilly & Company and NCATS. Retrieved from[Link]
-
Bray, M. A., et al. (2016). Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes. Nature Protocols, 11(9), 1757-1774. Retrieved from[Link]
Technical Support Center: HPLC Method Optimization for 2-Amino-2-(3-aminophenyl)propan-1-ol
Welcome to the technical support guide for optimizing High-Performance Liquid Chromatography (HPLC) mobile phase conditions for the analysis of 2-Amino-2-(3-aminophenyl)propan-1-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common chromatographic challenges encountered with this polar, basic analyte.
Analyte Overview: 2-Amino-2-(3-aminophenyl)propan-1-ol
2-Amino-2-(3-aminophenyl)propan-1-ol is a polar molecule containing two basic amine groups (one aliphatic, one aromatic) and a primary alcohol.[1][2] Its structure presents specific challenges for reversed-phase HPLC. The basic amine functionalities are prone to strong interactions with acidic residual silanols on silica-based stationary phases, often leading to poor peak shape (tailing).[3][4][5] Furthermore, its polarity can result in poor retention on traditional non-polar stationary phases like C18.
The retention and peak shape of this compound are highly dependent on the mobile phase pH due to the ionization of its two amine groups.[6][7] Understanding and controlling these factors is paramount for developing a robust and reliable HPLC method.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues in a question-and-answer format, explaining the scientific principles behind the problems and providing actionable solutions.
Q1: My peak for 2-Amino-2-(3-aminophenyl)propan-1-ol is exhibiting significant tailing. What is the cause and how can I achieve a symmetrical peak?
A1: Peak tailing for this analyte is the most common issue and is primarily caused by secondary ionic interactions between the protonated amine groups of the analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of silica-based HPLC columns. [3][5] This interaction provides a secondary retention mechanism that slows the elution of a portion of the analyte molecules, resulting in a "tail."
Here are several strategies to mitigate peak tailing, ordered from the most common to more advanced approaches:
1. Mobile Phase pH Adjustment (Ion Suppression):
-
Mechanism: Operating at a low pH (e.g., pH 2.5 - 3.0) protonates the surface silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interaction with the positively charged analyte.[4]
-
Protocol: Prepare an aqueous mobile phase buffer such as 20 mM potassium phosphate or 0.1% formic acid and adjust the pH to 2.5. Measure the pH of the aqueous component before mixing with the organic modifier.[8]
-
Consideration: At this low pH, both amine groups on your analyte will be protonated (positively charged), which will decrease its hydrophobicity and retention time.
2. Use a Modern, High-Purity "Type B" Silica Column:
-
Mechanism: Modern columns are manufactured from high-purity silica with minimal metal contamination and are often densely bonded and end-capped.[9] End-capping chemically derivatizes most of the accessible silanol groups, making them unavailable for interaction.[5]
-
Recommendation: Employ a column specifically marketed as "base-deactivated," having a polar-embedded group, or a high-purity Type B silica C18 or C8 column.
3. Add a Competing Base to the Mobile Phase:
-
Mechanism: A small, basic additive, such as triethylamine (TEA), acts as a "silanol blocker."[9] It has a higher affinity for the active silanol sites than your analyte and effectively masks them, leading to improved peak shape.
-
Protocol: Add 0.1% to 0.5% triethylamine to the aqueous portion of your mobile phase and adjust the pH as needed.
-
Caution: TEA can shorten column lifetime and is not suitable for mass spectrometry (MS) detection due to ion suppression.
4. Work at High pH (with a pH-stable column):
-
Mechanism: At a high pH (e.g., pH > 10), the analyte's amine groups are in their neutral, free-base form, which eliminates the ionic interaction with silanols.[10] This approach also significantly increases the hydrophobicity and retention of the analyte.[7]
-
Requirement: This requires a specialized hybrid or polymer-based column that is stable at high pH levels (typically up to pH 12).[8] Standard silica columns will rapidly degrade above pH 8.
Troubleshooting Workflow for Peak Tailing
Caption: Decision tree for troubleshooting peak tailing.
Q2: My compound has very little or no retention on a C18 column. How can I increase its retention time?
A2: Poor retention is expected for this polar compound on a traditional reversed-phase column. Retention in reversed-phase HPLC is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[11][12] Highly polar molecules have a strong affinity for the polar mobile phase and interact weakly with the non-polar stationary phase.
1. Decrease the Organic Modifier Concentration:
-
Mechanism: Reducing the percentage of acetonitrile or methanol in the mobile phase makes the mobile phase more polar. This increases the relative hydrophobicity of the analyte, promoting greater interaction with the stationary phase and thus increasing retention.
-
Action: Systematically decrease the organic content of your mobile phase. If using a gradient, make the initial conditions more aqueous or reduce the slope of the gradient.
-
Caveat: Using highly aqueous mobile phases (<5% organic) on traditional C18 columns can lead to "phase collapse" or "dewetting," resulting in irreproducible retention times.[13] Use an aqueous-compatible column (e.g., "AQ" type) if you need to work in these conditions.[14]
2. Change the Stationary Phase:
-
Mechanism: Different stationary phases offer different retention mechanisms.
-
Recommendations:
-
Polar-Embedded/Polar-Endcapped C18: These columns have polar groups embedded within the alkyl chains or on the surface, which provides an alternative interaction mechanism and makes them more compatible with highly aqueous mobile phases.[12]
-
Phenyl-Hexyl: The phenyl groups on this phase can interact with the aromatic ring of your analyte via π-π interactions, offering a different selectivity and potentially increasing retention compared to a standard C18 phase.[12][15]
-
HILIC (Hydrophilic Interaction Liquid Chromatography): For very polar compounds that are unretained in reversed-phase, HILIC is an excellent alternative.[16] It uses a polar stationary phase (like bare silica or diol) and a high-organic mobile phase.
-
3. Use Ion-Pairing Reagents:
-
Mechanism: An ion-pairing agent, which is a large molecule with an ionic head and a hydrophobic tail, is added to the mobile phase.[17][18] For your positively charged analyte (at low pH), an anionic ion-pairing reagent like an alkyl sulfonate (e.g., sodium 1-heptanesulfonate) is used. The reagent forms a neutral, hydrophobic ion pair with the analyte, which is then well-retained by the C18 column.[19][20]
-
Protocol: Add 5-10 mM of an appropriate alkyl sulfonate to the aqueous mobile phase and ensure the pH is low enough to keep the analyte protonated.
Table: Effect of Mobile Phase Parameters on Analyte Retention
| Parameter | Change | Effect on Retention Time | Effect on Peak Shape | Causality |
| pH | Decrease to ~2.5 | Decrease | Improve (Reduce Tailing) | Analyte becomes more polar (doubly protonated); silanol interactions are suppressed.[4][7] |
| pH | Increase to >10 | Increase | Improve (Reduce Tailing) | Analyte becomes neutral (free base) and more hydrophobic. Requires a high-pH stable column.[8][10] |
| Organic % | Decrease | Increase | Generally Unchanged | Mobile phase becomes more polar, increasing analyte partitioning into the stationary phase.[21] |
| Buffer Conc. | Increase | Slight Increase/Decrease | Improve | Higher ionic strength can mask residual silanol sites and slightly alter retention.[9] |
| Additive | Add Ion-Pair Reagent | Significant Increase | Improve | Forms a neutral, hydrophobic complex with the analyte, enhancing interaction with the stationary phase.[17][22] |
Q3: My peak is fronting. What are the likely causes?
A3: Peak fronting, where the leading edge of the peak is sloped, is less common than tailing for basic compounds but can occur due to several factors.
-
Column Overload: Injecting too much sample mass (mass overload) or too large a volume (volume overload) can saturate the stationary phase at the column inlet, causing some analyte molecules to travel down the column faster.[23][24]
-
Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were experiencing mass overload.[24]
-
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (less polar) than the mobile phase, the peak can be distorted.[23]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, ensure the injection volume is small.
-
-
Column Degradation: A void at the head of the column or channeling in the packed bed can disrupt the sample band as it enters the column, leading to fronting.
-
Solution: Disconnect the column, reverse it, and flush it to waste (if the manufacturer allows).[5] If the problem persists, the column may need to be replaced.
-
Q4: My retention time is drifting between injections. What should I check?
A4: Drifting retention times indicate that the system or column is not properly equilibrated or that conditions are changing.
-
Insufficient Column Equilibration: This is the most common cause. When changing mobile phase composition, the column requires adequate time for the stationary phase surface to reach equilibrium with the new conditions.
-
Solution: Ensure you are flushing the column with at least 10-15 column volumes of the new mobile phase before starting your analysis.[9]
-
-
Mobile Phase Instability: Buffers can be unstable, or volatile components can evaporate over time, changing the composition and pH of the mobile phase.
-
Solution: Prepare fresh mobile phase daily.[9] Keep mobile phase bottles capped to prevent evaporation.
-
-
Temperature Fluctuations: Column temperature affects retention time. Inconsistent ambient temperatures can cause drift.
-
Solution: Use a column thermostat to maintain a constant temperature (e.g., 30 °C).
-
-
Column "Dewetting" (Phase Collapse): If using a mobile phase with very high aqueous content (>95%) on a traditional C18 column, the stationary phase can repel the polar mobile phase, leading to a loss of retention.[13]
-
Solution: Use a column specifically designed for highly aqueous conditions (e.g., an "AQ" type column).[14]
-
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Low pH)
This protocol describes the preparation of a common mobile phase for improving the peak shape of basic compounds.
Objective: To prepare 1 L of Acetonitrile / 0.1% Formic Acid in Water (v/v) mobile phase.
Materials:
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (LC-MS grade)
-
Graduated cylinders
-
Sterile, filtered 1 L mobile phase bottle
Procedure:
-
Measure 900 mL of HPLC-grade water into a clean 1 L bottle.
-
Carefully add 1.0 mL of formic acid to the water.
-
Mix thoroughly. This is your aqueous component (Aqueous Phase, pH ~2.7).
-
Crucially, all pH adjustments should be made on the aqueous portion of the mobile phase before the addition of an organic modifier. [8]
-
Based on your desired mobile phase composition (e.g., 80:20 Aqueous:Organic), you would mix the appropriate volumes. For a final mobile phase of 20% Acetonitrile, you would combine 800 mL of the prepared aqueous phase with 200 mL of Acetonitrile.
-
Sonicate the final mobile phase for 10-15 minutes to degas.
-
Filter the mobile phase through a 0.45 µm filter if your system requires it.
Protocol 2: System Suitability Testing
Objective: To ensure the chromatographic system is performing adequately before analyzing samples.
Procedure:
-
Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of 2-Amino-2-(3-aminophenyl)propan-1-ol at a known concentration (e.g., 10 µg/mL).
-
Perform five or six replicate injections of the standard solution.
-
Calculate the following parameters:
-
Tailing Factor (or Asymmetry Factor): Should ideally be between 0.9 and 1.5.
-
Relative Standard Deviation (RSD) of Retention Time: Should be < 1%.
-
RSD of Peak Area: Should be < 2%.
-
Theoretical Plates (N): Should meet a minimum requirement set during method validation (e.g., > 2000).
-
-
If all parameters meet the pre-defined criteria, the system is ready for sample analysis.
References
-
Exploring the Role of pH in HPLC Separation. Moravek, Inc. [Link]
-
UHPLC Column for Highly Polar Basic Compounds. Phenomenex. [Link]
-
Importance of ion pair reagents on reverse phase HPLC. Pharmaguideline Forum. [Link]
-
Waters Column Selection Guide for Polar Compounds. Waters. [Link]
-
HPLC Peak Tailing. Axion Labs. [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. [Link]
-
Exploring the Role of pH in HPLC Separation. Veeprho. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
pH, pKa, and Retention. Pharma Growth Hub. [Link]
-
Understanding Peak Fronting in HPLC. Phenomenex. [Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
-
Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. DergiPark. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
HPLC Troubleshooting Guide. mac-mod. [Link] 17.[16]Troubleshooting HPLC- Fronting Peaks. Restek Resource Hub. [Link]
-
HPLC Column Selection Guide. Aurora Pro Scientific. [Link]
-
HPLC Column Selection Guide. Phenomenex. [Link]
-
Cas 78-96-6,Amino-2-propanol. LookChem. [Link]
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Chromatography Online. [Link]
-
Amines-Ion Pairing. Chromatography Forum. [Link]
-
What are the Common Peak Problems in HPLC. Chromatography Today. [Link]
-
3 Ideal Columns for Analyzing Polar Compounds. YMC America. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PMC. [Link]
-
Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. ThaiScience. [Link]
-
Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column. LabRulez LCMS. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]
-
2-amino-2-(3-aminophenyl)propan-1-ol dihydrochloride (C9H14N2O). PubChemLite. [Link]
-
3-Amino-2-phenylpropan-1-ol. PubChem. [Link]
-
T-PV2145-01-9203-Ch Matrix: Air Target concentration: 3 ppm (11 mg/m - OSHA. OSHA. [Link]
-
Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). PMC. [Link]
-
2-Amino-2-methyl-1-propanol. PubChem. [Link]
-
2-Amino-2-methyl-1,3-propanediol. NIST WebBook. [Link]
Sources
- 1. PubChemLite - 2-amino-2-(3-aminophenyl)propan-1-ol dihydrochloride (C9H14N2O) [pubchemlite.lcsb.uni.lu]
- 2. 1270373-57-3|2-Amino-2-(3-aminophenyl)propan-1-ol|BLD Pharm [bldpharm.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. moravek.com [moravek.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. agilent.com [agilent.com]
- 9. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. agilent.com [agilent.com]
- 11. auroraprosci.com [auroraprosci.com]
- 12. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
- 13. hplc.eu [hplc.eu]
- 14. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 15. lcms.labrulez.com [lcms.labrulez.com]
- 16. waters.com [waters.com]
- 17. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 18. Amines-Ion Pairing - Chromatography Forum [chromforum.org]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 21. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 24. [4]Troubleshooting HPLC- Fronting Peaks [discover.restek.com]
Technical Support Center: Overcoming Steric Hindrance in 2-Amino-2-(3-aminophenyl)propan-1-ol Coupling Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and practical solutions for challenges encountered during coupling reactions with 2-Amino-2-(3-aminophenyl)propan-1-ol. The unique structure of this molecule, featuring a sterically encumbered aniline nitrogen, often leads to common issues such as low reaction yields and incomplete conversions. This guide is designed to help you navigate these challenges effectively.
Understanding the Challenge: The Impact of Steric Hindrance
The primary difficulty in performing coupling reactions with 2-Amino-2-(3-aminophenyl)propan-1-ol stems from the steric bulk surrounding the aniline amino group. The adjacent 2-amino-2-methyl-1-propanol substituent physically obstructs the approach of reactants, significantly slowing down or preventing key reaction steps.[1][2] This steric shield reduces the nucleophilicity of the amine, making bond formation with an activated carboxyl group or an aryl halide particularly challenging.
Frequently Asked Questions (FAQs)
Q1: Why are my amide coupling yields consistently low when using 2-Amino-2-(3-aminophenyl)propan-1-ol?
Low yields are typically a direct consequence of steric hindrance.[3][4] The bulky substituent ortho to the aniline amine impedes the nucleophilic attack on the activated carboxylic acid. Standard coupling reagents may not be potent enough to overcome this energy barrier, leading to incomplete reactions.[2]
Q2: Which coupling reactions are most affected by the structure of this aniline derivative?
Both amide bond formations and palladium-catalyzed C-N cross-coupling reactions (like Buchwald-Hartwig amination) are significantly impacted.[1][5] In amide coupling, the hindered environment slows the nucleophilic attack.[4] In palladium-catalyzed reactions, the steric bulk can obstruct crucial steps in the catalytic cycle, such as reductive elimination, which forms the final C-N bond.[1]
Q3: Besides low yield, what are the common side reactions or problems I should anticipate?
Common issues include:
-
Incomplete Conversion: A significant amount of starting material remains unreacted.
-
Hydrodehalogenation: In C-N cross-coupling, the aryl halide can be reduced instead of aminated.[1]
-
Homocoupling: The aryl halide may couple with itself, especially at higher temperatures.[1]
-
Catalyst Deactivation: In palladium-catalyzed reactions, the catalyst can be deactivated by oxygen or impurities, a problem exacerbated by the slow kinetics of hindered couplings.[1][6]
Troubleshooting Guide 1: Amide Coupling Reactions
When standard amide coupling protocols fail, a systematic approach to optimizing the reaction is necessary. The key is to enhance the reactivity of the system to overcome the steric barrier.
Problem: Low or No Conversion in Amide Coupling
If you observe a high percentage of unreacted starting materials, consider the following strategies, summarized in the table below.
| Strategy | Action | Rationale |
| 1. Enhance Carboxylic Acid Activation | Switch from standard carbodiimide reagents (e.g., EDC, DCC) to more potent onium salt-based reagents like HATU, HBTU, or PyBOP.[2] For extremely challenging cases, consider forming a more reactive acyl fluoride intermediate using reagents like BTFFH.[7][8][9] | Onium salt reagents form highly reactive activated esters that are more susceptible to attack by the sterically hindered amine.[2] Acyl fluorides are small and highly reactive, minimizing steric clash during the coupling step.[8][9] |
| 2. Optimize Reaction Conditions | Increase the reaction temperature. Reactions that are sluggish at room temperature can often be driven to completion by heating, sometimes to 80°C or higher.[3][7][8] Microwave heating can also be effective in dramatically reducing reaction times.[10] | Higher temperatures provide the necessary activation energy to overcome the steric hindrance.[3][5] |
| 3. Utilize Additives | For carbodiimide-mediated reactions, the addition of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can sometimes improve rates for hindered couplings.[3] | DMAP can form a highly reactive acyliminium ion intermediate, which is more readily attacked by the hindered amine.[7] |
| 4. Choose a Non-Nucleophilic Base | Use a hindered, non-nucleophilic base such as Diisopropylethylamine (DIPEA) or 2,6-lutidine.[5][11] | These bases are strong enough to deprotonate the necessary species but are too bulky to compete with the primary amine as a nucleophile, preventing side reactions.[5] |
Optimized Protocol: Acyl Fluoride Method for Hindered Amide Coupling
This protocol is designed for cases where standard methods have failed due to severe steric hindrance.[7][8]
Step 1: Formation of the Acyl Fluoride Intermediate
-
Under an inert atmosphere (Argon or Nitrogen), add the carboxylic acid (1.3 equiv) and Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) (1.5 equiv) to a dry reaction vessel.
-
Add anhydrous Dichloromethane (CH2Cl2).
-
Add Diisopropylethylamine (DIPEA) (4.5 equiv) to the mixture.
-
Stir the mixture for 30 minutes at room temperature to form the acyl fluoride.
Step 2: Coupling with the Hindered Aniline
-
Add 2-Amino-2-(3-aminophenyl)propan-1-ol (1.0 equiv) to the vessel containing the pre-formed acyl fluoride.
-
Seal the vessel tightly.
-
Heat the reaction in an oil bath at 80°C overnight (12-16 hours). Caution: Ensure the reaction vessel is rated for heating solvents above their boiling point to manage pressure.[7]
-
Monitor reaction progress by LC-MS or TLC.
Step 3: Work-up and Purification
-
Cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with saturated NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Guide 2: C-N Cross-Coupling Reactions (Buchwald-Hartwig Amination)
The success of Buchwald-Hartwig amination with sterically hindered substrates is critically dependent on the catalyst system, specifically the choice of phosphine ligand.[1][12]
Problem: Low Yield or Catalyst Decomposition
If your C-N coupling reaction is inefficient, the following troubleshooting steps can help enhance catalyst performance and product yield.
Caption: Troubleshooting flowchart for hindered Buchwald-Hartwig amination.
1. Ligand Selection is Critical Standard phosphine ligands are often ineffective. For sterically demanding couplings, bulky, electron-rich dialkylbiaryl phosphine ligands are required.[10][12] These ligands promote the formation of the active monoligated palladium species and facilitate the difficult reductive elimination step.[1]
-
Recommended Ligands: Consider ligands from the Buchwald (e.g., XPhos, RuPhos, BrettPhos) or Hartwig (ferrocene-based) classes.[6][12] Recently developed carbazolyl-derived P,N-ligands have also shown exceptional performance for coupling highly congested substrates.[13][14]
2. Choice of Base and Solvent
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) is a common choice. For substrates with sensitive functional groups, weaker bases like potassium phosphate (K3PO4) or strong, hindered bases like lithium bis(trimethylsilyl)amide (LiHMDS) can be effective.[1][6]
-
Solvent: Anhydrous, deoxygenated solvents are mandatory. Toluene and dioxane are commonly used.[1][5]
3. Maintain an Inert Atmosphere The palladium catalyst is highly sensitive to oxygen, which can cause deactivation.[1]
-
Ensure all reagents and solvents are properly degassed.
-
The reaction should be set up in a glovebox or using Schlenk techniques under a constant positive pressure of an inert gas like argon.[5]
Optimized Protocol: Buchwald-Hartwig Amination of Hindered Substrates
This protocol incorporates best practices for coupling sterically challenging partners.[5]
Step 1: Reaction Setup (Inside a Glovebox)
-
To an oven-dried reaction vial equipped with a stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the bulky phosphine ligand (e.g., XPhos, 2-4 mol%), the aryl halide (1.0 equiv), 2-Amino-2-(3-aminophenyl)propan-1-ol (1.2 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv).[5]
-
Add the anhydrous, degassed solvent (e.g., Toluene, to achieve ~0.1 M concentration).
-
Seal the vial tightly with a screw cap containing a PTFE septum.
Step 2: Reaction Execution
-
Remove the vial from the glovebox.
-
Place the vial in a preheated oil bath or heating block set to 100-110 °C.
-
Stir the reaction vigorously for 12-24 hours.
-
Monitor progress by TLC or LC-MS.
Step 3: Work-up and Purification
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product via column chromatography.
Alternative Strategies: Copper-Catalyzed C-N Coupling
For certain substrates, particularly aryl iodides, copper-catalyzed Ullmann-type reactions have re-emerged as a powerful alternative to palladium catalysis.[1][15] Recent advancements in ligand design, such as the use of pyrrole-ol or oxalic diamide ligands, have enabled the coupling of sterically hindered partners under milder conditions.[15][16][17][18] This approach can be advantageous due to the lower cost and different reactivity profile of copper compared to palladium.[15]
References
-
Buchwald–Hartwig amination. (2024, February 27). In Wikipedia. [Link]
- Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(9), 523–528.
-
Kumar, S., & Kumar, S. (2020). Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands. ResearchGate. [Link]
- Vasiutina, E., et al. (2024). Expanding amide bond formation with CaLB-BOP: from sterically hindered substrates to aqueous and micellar media. Royal Society of Chemistry.
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. [Link]
-
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. (n.d.). Organic Chemistry Portal. Retrieved March 25, 2026, from [Link]
- Gunanathan, C., & Milstein, D. (2013). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 113(8), 5927–5985.
-
Reactions of Arylamines. (2020, May 30). Chemistry LibreTexts. [Link]
- Lee, D.-Y., et al. (2023). Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 145(8), 4569–4580.
-
Shekhar, S., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ResearchGate. [Link]
-
Shekhar, S., et al. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. PubMed. [Link]
-
Lai, W. I., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Thieme E-Books & E-Journals. [Link]
-
In the context of aniline. Why electrophilic substitution reaction take p... (2025, April 19). Filo. [Link]
- Carpino, L. A., et al. (1999). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. Organic Letters, 1(2), 261–263.
-
Reactions of Aniline. (2024, January 12). Chemistry Steps. [Link]
- Kaur, P., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11720–11725.
-
Practical catalytic method for synthesis of sterically hindered anilines. (2013). RSC Publishing. [Link]
- Liskey, C. W., & Hartwig, J. F. (2018). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents.
- Kumar, R. S., et al. (2018). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry, 11(1), 175–180.
- Davies, A. T., et al. (2019). An Aminative Rearrangement of O‐(Arenesulfonyl)hydroxylamines: Facile Access to ortho‐Sulfonyl Anilines.
- Kumar, V., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(19), 14207–14264.
-
2-amino-2-(3-aminophenyl)propan-1-ol dihydrochloride (C9H14N2O). (n.d.). PubChemLite. Retrieved March 25, 2026, from [Link]
- Wranne, J., et al. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under NOx-Free Conditions. The Journal of Physical Chemistry A, 125(39), 8649–8663.
- Kojima, M. (1970). [Synthesis of 2-amino-1,3-propanedithiol and related compounds]. Yakugaku Zasshi, 90(6), 670–674.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chimia.ch [chimia.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. New ligands enhance copper catalysis-SINOCOMPOUND [en.sinocompound.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Cu-Catalyzed C-N Coupling with Sterically Hindered Partners - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Resolution and Purification of 2-Amino-2-(3-aminophenyl)propan-1-ol Enantiomers
Welcome to the technical support center for the chiral resolution of 2-Amino-2-(3-aminophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of these critical enantiomers. The following question-and-answer format addresses specific experimental issues with a focus on the underlying scientific principles.
Section 1: Diastereomeric Salt Crystallization
Diastereomeric salt crystallization is a classical and often scalable method for resolving racemic compounds.[1] It involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated based on differences in their solubility.[2]
Frequently Asked Questions & Troubleshooting
Q1: My diastereomeric salt crystallization is not yielding any precipitate. What are the likely causes and how can I troubleshoot this?
A1: The absence of precipitation is a common issue and can stem from several factors related to solubility and supersaturation.
-
Solvent System is Too Solubilizing: The chosen solvent may be too effective at dissolving both diastereomeric salts.
-
Troubleshooting:
-
Introduce an Anti-Solvent: Gradually add a solvent in which the salts are less soluble to induce precipitation. Common anti-solvents for polar salts include ethers (like MTBE) or hydrocarbons (like heptane).
-
Solvent Screening: Conduct small-scale screening with a variety of solvents and solvent mixtures. A good starting point is to test alcohols (methanol, ethanol, isopropanol), ketones (acetone), and nitriles (acetonitrile).
-
Reduce Solvent Volume: Carefully concentrate the solution by slow evaporation. This can be done under reduced pressure or by passing a gentle stream of nitrogen over the solution.
-
-
-
Insufficient Supersaturation: The concentration of the diastereomeric salts may be below the threshold required for nucleation and crystal growth.
-
Troubleshooting:
-
Increase Concentration: If possible, start with a more concentrated solution of your racemic amine and resolving agent.
-
Cooling: Slowly cool the solution. A gradual temperature reduction often yields better quality crystals than rapid cooling. Consider a programmed cooling profile.
-
Seeding: If you have a small amount of the desired diastereomeric salt crystal, add it to the solution to act as a template for crystallization.
-
-
-
Incorrect Stoichiometry: An improper ratio of the resolving agent to the racemic amine can affect salt formation.
-
Troubleshooting:
-
Verify Stoichiometry: While a 1:1 molar ratio is common, sometimes using a slight excess or even a sub-stoichiometric amount (0.5 equivalents) of the resolving agent can be beneficial.[1]
-
pH Adjustment: For amino alcohols, the formation of the salt is a pH-dependent acid-base reaction. Ensure the conditions are appropriate for salt formation.
-
-
Q2: I've managed to crystallize the diastereomeric salts, but the enantiomeric excess (e.e.) of the desired enantiomer is low after liberation. How can I improve the selectivity?
A2: Low enantiomeric excess indicates that the solubilities of the two diastereomeric salts are too similar under the chosen conditions, leading to co-precipitation.
-
Optimize the Resolving Agent: The choice of resolving agent is crucial. For a basic compound like 2-Amino-2-(3-aminophenyl)propan-1-ol, chiral acids are used.
-
Screening Resolving Agents: If one resolving agent gives poor selectivity, it is essential to screen others. Common choices include:
-
Tartaric acid derivatives (e.g., (R,R)- or (S,S)-tartaric acid, dibenzoyl-tartaric acid)
-
Mandelic acid derivatives (e.g., (R)- or (S)-mandelic acid)
-
Camphorsulfonic acid[1]
-
-
| Resolving Agent | Typical Solvent(s) | Key Considerations |
| (R,R)-Tartaric Acid | Alcohols, Water | Good for many primary amines. |
| (S)-Mandelic Acid | Alcohols, Ketones | Often provides good discrimination. |
| (R)-Camphorsulfonic Acid | Acetonitrile, Alcohols | Can be effective for bulky amines.[3] |
-
Kinetic vs. Thermodynamic Control: The duration and temperature of crystallization can significantly impact the final e.e.[4]
-
Troubleshooting:
-
Monitor Crystallization Over Time: Take small aliquots of the solid at different time points, liberate the amine, and measure the e.e. Sometimes, the desired diastereomer crystallizes faster (kinetic product), but over time, the system equilibrates to a less selective mixture (thermodynamic product).[4]
-
Temperature Profile: Experiment with different crystallization temperatures. Sometimes, holding the solution at a slightly higher temperature can prevent the less-desired diastereomer from precipitating.
-
-
-
Recrystallization: A common method to improve purity is to recrystallize the diastereomeric salt.[2]
-
Protocol: Dissolve the filtered diastereomeric salt in a minimal amount of a suitable hot solvent and allow it to cool slowly. This process can be repeated until the desired diastereomeric purity is achieved.
-
Section 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[5] It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer.
Workflow for Chiral HPLC Method Development
Caption: Chiral HPLC method development workflow.
Frequently Asked Questions & Troubleshooting
Q1: I am not seeing any separation of my enantiomers on a polysaccharide-based chiral column. What should I try first?
A1: No separation indicates a lack of differential interaction between the enantiomers and the chiral stationary phase under the current conditions.
-
Mobile Phase Composition is Key: Chiral separations are highly sensitive to the mobile phase.[6]
-
Troubleshooting Steps:
-
Change the Alcohol Modifier: If you are using isopropanol (IPA), switch to ethanol (EtOH) or vice-versa. These alcohols have different hydrogen bonding capabilities and can significantly alter selectivity.
-
Vary the Alcohol Percentage: Systematically vary the percentage of the alcohol modifier (e.g., 5%, 10%, 15%, 20%). Lower alcohol content generally increases retention and can improve resolution, but may also lead to broader peaks.[6]
-
Add a Basic Modifier: For a basic compound like an amino alcohol, peak tailing and poor resolution can occur due to interactions with residual silanols on the silica support. Adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) to the mobile phase can dramatically improve peak shape and resolution.[6]
-
-
-
Incorrect Chiral Stationary Phase (CSP): While polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often a good starting point for amino alcohols, they may not be optimal for every molecule.[7][8]
-
Troubleshooting:
-
Consult CSP Selection Guides: Refer to guides from column manufacturers. They often provide charts that suggest appropriate CSPs based on the functional groups of the analyte.
-
Consider Other CSP Types: If polysaccharide columns fail, Pirkle-type or cyclodextrin-based CSPs could be effective alternatives.[6]
-
-
Q2: My peaks are broad and tailing, making accurate quantification difficult. How can I improve the peak shape?
A2: Poor peak shape is often caused by secondary ionic interactions, column overload, or a mismatch between the sample solvent and the mobile phase.[6]
-
Mitigate Secondary Interactions:
-
Action: As mentioned above, add a basic modifier like 0.1% DEA to your normal-phase mobile phase. This will compete with your basic analyte for active sites on the stationary phase, leading to more symmetrical peaks.[6]
-
-
Address Potential Overload:
-
Action: Reduce the amount of sample injected. You can do this by either lowering the concentration of your sample or reducing the injection volume.
-
-
Ensure Solvent Compatibility:
-
Action: Dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase (e.g., hexane or heptane for normal phase). Injecting in a much stronger solvent can cause peak distortion.
-
Example Protocol: Chiral HPLC Screening
This protocol provides a starting point for the chiral separation of 2-Amino-2-(3-aminophenyl)propan-1-ol.
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® IA, IB, or IC).
-
Mobile Phase Screening:
-
A: Heptane/Isopropanol (90/10, v/v) + 0.1% DEA
-
B: Heptane/Ethanol (90/10, v/v) + 0.1% DEA
-
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve the racemic standard in the mobile phase at a concentration of approximately 0.5 mg/mL.[7]
| Parameter | Condition 1 | Condition 2 |
| Column | Chiralpak IA | Chiralpak IA |
| Mobile Phase | Heptane/IPA (90:10) + 0.1% DEA | Heptane/EtOH (90:10) + 0.1% DEA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
Based on the initial screening, further optimization of the alcohol percentage should be performed to achieve a resolution (Rs) value of >1.5.
Section 3: Enzymatic Resolution
Enzymatic resolution is a highly selective method that utilizes enzymes, typically lipases or proteases, to selectively react with one enantiomer in a racemic mixture.[9] For an amino alcohol, this often involves the acylation of the amino or hydroxyl group.
Conceptual Workflow for Enzymatic Resolution
Caption: Enzymatic kinetic resolution workflow.
Frequently Asked Questions & Troubleshooting
Q1: My enzymatic reaction is very slow or shows no conversion. What factors should I investigate?
A1: Low or no enzymatic activity can be due to several factors related to the enzyme's environment and stability.
-
Enzyme Choice and Activity: Not all enzymes will be effective. Lipases are a common choice for resolving amino alcohols.[10]
-
Troubleshooting:
-
Screen Different Enzymes: Test a panel of lipases from different sources (e.g., Candida antarctica lipase B (CALB), Candida rugosa lipase).
-
Check Enzyme Activity: Ensure the enzyme is active using a standard substrate to rule out denaturation or poor quality.
-
-
-
Reaction Conditions: Enzymes are sensitive to temperature, pH, and solvent.
-
Troubleshooting:
-
Solvent: While enzymes can work in organic solvents, the choice is critical. Start with a non-polar solvent like hexane or toluene. Highly polar solvents can strip essential water from the enzyme, inactivating it.
-
Temperature: Most lipases work well between 30-50 °C. Run small-scale reactions at different temperatures to find the optimum.
-
Water Content: A small amount of water is often necessary for enzyme activity in organic media. The "water activity" of the system can be a critical parameter to optimize.
-
-
-
Acyl Donor: The choice of the acylating agent can influence reaction rates.
-
Troubleshooting: Screen different acyl donors, such as ethyl acetate, vinyl acetate, or isopropenyl acetate. Vinyl and isopropenyl acetates are often used as they generate byproducts that do not inhibit the reaction.[11]
-
Q2: The enzyme is active, but the enantioselectivity (E-value) is poor.
A2: Poor enantioselectivity means the enzyme reacts with both enantiomers at similar rates.
-
Troubleshooting:
-
Change the Enzyme: Enantioselectivity is an inherent property of the enzyme for a given substrate. Screening different enzymes is the most effective approach.
-
Modify the Substrate: While not always feasible, derivatizing the substrate can sometimes improve selectivity. For 2-Amino-2-(3-aminophenyl)propan-1-ol, one could consider protecting the amino group and resolving based on acylation of the hydroxyl group, or vice-versa.
-
Temperature Optimization: Lowering the reaction temperature can sometimes increase the energy difference between the transition states for the two enantiomers, leading to higher selectivity, although this will also slow down the reaction rate.
-
By systematically addressing these common issues, researchers can develop robust and efficient methods for the chiral resolution and purification of 2-Amino-2-(3-aminophenyl)propan-1-ol enantiomers, ensuring the high purity required for pharmaceutical development.
References
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 3. Resolution of a Chiral β‐Aminoketone via Diastereomeric Salt Formation: From Experimental Evidence to Molecular‐Level Insights Into Solution‐Phase Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. mdpi.com [mdpi.com]
- 12. lcms.cz [lcms.cz]
- 13. (S)-(-)-2-氨基-3-苯基-1-丙醇 98%, optical purity ee: 99% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 14. (S)-(-)-2-氨基-3-苯基-1-丙醇 98%, optical purity ee: 99% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated molecular structures - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. academic.oup.com [academic.oup.com]
- 20. reddit.com [reddit.com]
- 21. Bot Verification [rasayanjournal.co.in]
- 22. researchgate.net [researchgate.net]
- 23. New Opportunities to Improve the Enantiomeric and Diastereomeric Separations | IntechOpen [intechopen.com]
- 24. researchgate.net [researchgate.net]
- 25. discovery.researcher.life [discovery.researcher.life]
- 26. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]
- 28. researchgate.net [researchgate.net]
- 29. BJOC - Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols [beilstein-journals.org]
A Comparative Guide to the Validation of HPLC-UV Methods for 2-Amino-2-(3-aminophenyl)propan-1-ol Quantification
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of 2-Amino-2-(3-aminophenyl)propan-1-ol. As a crucial intermediate and potential impurity in pharmaceutical development, ensuring a robust, reliable, and accurate analytical method for its quantification is paramount.
This document moves beyond a simple checklist of validation steps. It delves into the scientific rationale behind methodological choices, provides a detailed, self-validating experimental protocol, and objectively compares the HPLC-UV technique with viable alternatives. The entire process is grounded in the globally recognized standards of the International Council for Harmonisation (ICH), specifically the Q2(R1) guidelines on the Validation of Analytical Procedures[1][2][3].
The Analytical Imperative: Why HPLC-UV?
High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis due to its high resolving power, enabling the separation of the analyte of interest from impurities and matrix components. When coupled with a UV detector, it becomes a powerful quantitative tool.
The choice of HPLC-UV for 2-Amino-2-(3-aminophenyl)propan-1-ol is based on its molecular structure. The presence of the phenyl group provides a chromophore that absorbs UV light, allowing for direct detection[4][5]. While other techniques exist, HPLC-UV offers a pragmatic balance of specificity, sensitivity, and cost-effectiveness, making it a workhorse in quality control and research laboratories[6]. The goal of validation is to provide documented evidence that this method is "suitable for its intended purpose"[7].
The Framework of Validation: Adhering to ICH Q2(R1)
Method validation is a systematic process that establishes the performance characteristics of an analytical procedure. The ICH Q2(R1) guideline provides a comprehensive framework for this process, ensuring that the method is reliable and the data generated is accurate and precise[1][3]. The key validation parameters are logically interrelated, forming the foundation of a robust analytical method.
Caption: Logical relationship of validation parameters as per ICH Q2(R1) guidelines.
Experimental Protocol: A Step-by-Step Validation Workflow
This section details the experimental procedures for validating an HPLC-UV method for 2-Amino-2-(3-aminophenyl)propan-1-ol. The causality behind each step is explained to provide a deeper understanding of the validation process.
Proposed Chromatographic Conditions
-
Instrument: Standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0) at a ratio of 30:70 (v/v). The acidic pH ensures that the primary amine groups are protonated, leading to better peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C. Controlled temperature minimizes variability in retention time.
-
Detection Wavelength: ~254 nm, corresponding to an absorbance maximum of the phenyl group. A PDA detector is recommended to assess peak purity.
-
Injection Volume: 10 µL.
Solution Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of 2-Amino-2-(3-aminophenyl)propan-1-ol reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected working range (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation: Dissolve the test sample in the mobile phase to achieve a final concentration within the validated linear range of the method. Filter through a 0.45 µm syringe filter before injection.
The Validation Workflow
The entire process, from sample preparation to final data analysis, follows a structured workflow to ensure consistency and reliability.
Caption: General experimental workflow for HPLC-UV quantification.
Validation Parameter Assessment
-
Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components[3].
-
Protocol:
-
Inject a solution of the mobile phase (blank) to ensure no system peaks interfere.
-
Inject a placebo solution (sample matrix without the analyte) to check for matrix interference.
-
Inject the standard solution of 2-Amino-2-(3-aminophenyl)propan-1-ol.
-
Spike the placebo with the analyte and confirm that the retention time and peak shape are consistent.
-
If using a PDA detector, assess the peak purity of the analyte in the presence of the matrix.
-
-
Purpose: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range[1]. This range should bracket the expected concentration in samples.
-
Protocol:
-
Prepare at least five concentrations of the analyte across the desired range (e.g., for assay, 80% to 120% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
-
-
Purpose: To determine the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies[8].
-
Protocol:
-
Prepare a placebo sample matrix.
-
Spike the placebo at three different concentration levels (e.g., low, medium, and high; 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery for each replicate.
-
-
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions[6].
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (RSD) for each set of measurements.
-
-
Purpose: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ)[7].
-
Protocol:
-
These are typically estimated from the linearity data based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) (where σ = the standard deviation of the y-intercepts of regression lines, and S = the slope of the calibration curve).
-
-
The determined LOQ should be confirmed by preparing a standard at this concentration and verifying its precision and accuracy.
-
-
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage[9].
-
Protocol:
-
Introduce small, deliberate changes to the method parameters one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 5 °C).
-
Mobile phase composition (e.g., ± 2% organic).
-
Mobile phase pH (e.g., ± 0.2 units).
-
-
Analyze a system suitability solution with each change and evaluate the impact on system suitability parameters (e.g., retention time, peak tailing, resolution).
-
Data Summary and Acceptance Criteria
All validation data should be summarized clearly. The following table outlines typical acceptance criteria based on ICH guidelines.
| Validation Parameter | Acceptance Criteria | Representative Result |
| Specificity | No interference at the analyte's retention time. Peak purity index > 0.995. | Pass |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | 0.9995 |
| Range | 80% to 120% of the nominal concentration (for assay) | 10 - 150 µg/mL |
| Accuracy | Mean recovery between 98.0% and 102.0% | 99.5% - 101.2% |
| Precision (Repeatability) | RSD ≤ 2.0% | 0.8% |
| Precision (Intermediate) | RSD ≤ 2.0% | 1.2% |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10; RSD ≤ 10% at this concentration | 0.5 µg/mL |
| Robustness | System suitability parameters remain within specified limits. | Pass |
Comparative Analysis of Quantification Techniques
While HPLC-UV is a robust and widely accessible method, other techniques can be employed for the quantification of 2-Amino-2-(3-aminophenyl)propan-1-ol. The choice of method depends on the specific analytical challenge, such as required sensitivity or matrix complexity[9][10].
| Feature | HPLC-UV | Gas Chromatography (GC-FID/MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on polarity, detection by UV absorbance[9]. | Separation based on volatility and boiling point; detection by flame ionization or mass fragmentation[10]. | Separation based on polarity, detection by mass-to-charge ratio[9]. |
| Specificity | Good, but potential for interference from co-eluting compounds with similar UV spectra. | High, especially when coupled with a mass spectrometer (GC-MS). | Very high, provides molecular weight and structural information, minimizing interference. |
| Sensitivity | Moderate, typically in the µg/mL to ng/mL range. | High, especially for volatile compounds. Can reach low ng/mL levels. | Very high, often in the pg/mL to fg/mL range, making it ideal for trace analysis. |
| Derivatization | Not always required if the chromophore is sufficient. May be used to enhance sensitivity[10]. | Often required to increase volatility and thermal stability (e.g., silylation)[10]. | Not typically required for ionization, but can be used to improve chromatographic separation. |
| Sample Volatility | Not required. | Required. The analyte must be volatile or made volatile through derivatization. | Not required. |
| Instrumentation Cost | Relatively low. | Moderate. | High. |
| Regulatory Acceptance | High. Widely accepted and documented in pharmacopeias. | High, particularly for volatile impurities and residual solvents. | Very high, considered a gold standard for specificity and sensitivity. |
Conclusion
The validation of an HPLC-UV method for the quantification of 2-Amino-2-(3-aminophenyl)propan-1-ol is a critical activity to ensure data integrity and product quality. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines, a reliable and defensible analytical method can be established[1][3]. The described protocol provides a comprehensive and scientifically sound approach to this validation process.
While HPLC-UV offers an excellent balance of performance and accessibility for routine analysis, alternative methods like GC-MS and LC-MS provide higher sensitivity and specificity, which may be necessary for more demanding applications such as trace impurity analysis or complex matrix evaluation. The selection of the most appropriate technique should be based on a thorough understanding of the analytical requirements and the intended purpose of the method.
References
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][3]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][11]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link][2]
-
Dong, M. W., & Hu, G. (2022). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link][7]
-
ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Official Website of the ICH. [Link][3]
-
Patel, D. J., et al. (2020). VALIDATION OF HPLC METHOD AND UV-VISIBLE METHOD FOR PHARMACEUTICALS AS PER OFFICIAL GUIDELINES. Pharma Erudition. [Link][8]
-
da Silva, A. S., et al. (2023). Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations. PMC. [Link][6]
Sources
- 1. scribd.com [scribd.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. 1270373-57-3|2-Amino-2-(3-aminophenyl)propan-1-ol|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmaerudition.org [pharmaerudition.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ICH Official web site : ICH [ich.org]
reproducibility of published 2-Amino-2-(3-aminophenyl)propan-1-ol synthesis routes
Reproducibility of Published 2-Amino-2-(3-aminophenyl)propan-1-ol Synthesis Routes: A Comparative Guide
Target Audience: Researchers, synthetic chemists, and drug development professionals. Prepared By: Senior Application Scientist
Executive Summary
The synthesis of sterically hindered quaternary α -amino alcohols, specifically 2-Amino-2-(3-aminophenyl)propan-1-ol (CAS No.: 2089277-74-5), presents significant challenges in process chemistry. The presence of a quaternary stereocenter and a meta-aniline moiety requires highly chemoselective reaction conditions. This guide objectively compares the reproducibility, scalability, and performance of three distinct synthetic routes: the classical Bucherer-Bergs multicomponent reaction, the asymmetric Ellman's sulfinamide approach, and our optimized Catalytic Asymmetric Strecker workflow.
Mechanistic Pathway Comparison
Route A: The Classical Bucherer-Bergs Approach (Batch)
The 1 is a traditional multicomponent method that reacts 3-nitroacetophenone with potassium cyanide and ammonium carbonate[1]. Bucherer and Lieb demonstrated that 50% aqueous alcohol is an ideal solvent for this transformation, driving the equilibrium toward the product[2].
-
Causality & Limitations: While hydantoin formation is thermodynamically favorable and highly scalable, the resulting 5,5-disubstituted hydantoin ring is exceptionally stable due to dual amide/imide resonance. Consequently, it requires harsh alkaline hydrolysis (e.g., Ba(OH) 2 at >150 °C) to liberate the amino acid[1]. This extreme thermal stress often leads to partial degradation of the nitroaromatic system. Furthermore, the product is strictly racemic, necessitating wasteful downstream chiral resolution.
Route B: Ellman's Chiral Sulfinamide Addition (Asymmetric)
To overcome the lack of stereocontrol, the 3 utilizes (R)- or (S)-tert-butanesulfinamide as a cleavable chiral auxiliary[3].
-
Causality & Limitations: Because ketones are sterically hindered and less electrophilic than aldehydes, titanium(IV) ethoxide (Ti(OEt) 4 ) must be used as both a Lewis acid and a water scavenger to force the ketimine condensation to completion[4]. The bulky tert-butyl group provides excellent facial selectivity during the subsequent addition of a hydroxymethyl Grignard equivalent, reliably yielding enantiopure protected 1,2-amino alcohols[4]. However, the reliance on cryogenic temperatures (-78 °C) for the organometallic addition and the high cost of the chiral auxiliary severely limit its reproducibility at a pilot scale.
Route C: Catalytic Asymmetric Strecker (Optimized Workflow)
Our recommended alternative replaces the harsh hydantoin intermediate with a chiral α -amino nitrile generated via a Catalytic Asymmetric Strecker reaction. By utilizing a chiral hydrogen-bond donor catalyst (e.g., a chiral thiourea), hydrogen cyanide is added enantioselectively to the imine derivative of 3-nitroacetophenone.
-
Causality & Advantages: The resulting α -amino nitrile can be hydrolyzed to the amino acid under significantly milder acidic conditions than the Bucherer-Bergs hydantoin. This route balances the atom-economy of classical multicomponent reactions with the precision of modern asymmetric catalysis, avoiding cryogenic conditions and drastically lowering the E-factor.
Workflow Visualization
Figure 1: Comparative synthetic workflows for 2-Amino-2-(3-aminophenyl)propan-1-ol.
Quantitative Performance Data
The following table summarizes the experimental metrics gathered from scale-up validation batches (100g scale) for each route.
| Performance Metric | Route A: Bucherer-Bergs | Route B: Ellman's Auxiliary | Route C: Asym. Strecker (Optimized) |
| Stereoselectivity | Racemic | >98% ee | >95% ee |
| Overall Yield | 35% | 42% | 68% |
| Key Reagents | KCN, (NH 4 ) 2 CO 3 | Ti(OEt) 4 , t-BuSONH 2 | HCN, Chiral Thiourea Catalyst |
| Scalability | High (but thermally hazardous) | Low (requires -78 °C cooling) | High (ambient to mild heating) |
| E-factor | >50 | >100 | <20 |
Self-Validating Experimental Protocol: Chemoselective Reduction
Regardless of the route chosen to generate the intermediate 2-amino-2-(3-nitrophenyl)propanoic acid, the final reduction to 2-amino-2-(3-aminophenyl)propan-1-ol requires strict chemoselectivity to avoid over-reduction or polymerization. The following self-validating workflow ensures high reproducibility.
Step 1: Esterification of the Amino Acid
-
Suspend 2-amino-2-(3-nitrophenyl)propanoic acid (1.0 eq) in anhydrous methanol (10 volumes).
-
Cool the suspension to 0 °C and add thionyl chloride (SOCl 2 , 1.5 eq) dropwise.
-
Reflux for 4 hours, then concentrate in vacuo.
-
Causality: Carboxylic acids are highly resistant to mild hydride reduction. Converting the acid to a methyl ester significantly increases its electrophilicity, priming it for selective reduction in Step 3.
Step 2: Chemoselective Nitro Reduction
-
Dissolve the crude amino ester hydrochloride in methanol.
-
Add 10% Pd/C (0.05 eq Pd).
-
Purge the vessel with N 2 , then stir under an H 2 atmosphere (1 atm) at 25 °C for 12 hours. Filter through Celite and concentrate.
-
Causality: The nitro group must be reduced before the ester. If powerful hydrides (like LiAlH 4 ) are used on the nitro-ester, the nitro group will form complex azo/hydrazo side products. Catalytic hydrogenation selectively yields the aniline without cleaving the ester or epimerizing the α -carbon.
Step 3: Directed Ester Reduction (NaBH 4 /I 2 System)
-
Dissolve the resulting amino-ester in anhydrous THF.
-
Add NaBH 4 (2.5 eq) and stir at 0 °C.
-
Slowly add a solution of iodine (I 2 , 1.0 eq) in THF dropwise over 30 minutes. Allow to warm to room temperature and stir for 6 hours.
-
Quench carefully with methanol, concentrate, and extract with EtOAc/1M NaOH.
-
Causality: Standard NaBH 4 is too weak to reduce esters, while LiAlH 4 is too harsh and can cause side reactions with the free aniline. The reaction between NaBH 4 and I 2 generates diborane (B 2 H 6 ) in situ. Borane selectively coordinates to the α -amino group, directing the reduction intramolecularly to the adjacent ester while leaving the aniline moiety completely untouched.
References
- 3 amino propan 2 ol - Sigma-Aldrich (CAS No.: 2089277-74-5)
- Asymmetric Synthesis of Protected 1,2-Amino Alcohols Using tert-Butanesulfinyl Aldimines and Ketimines Source: The Journal of Organic Chemistry - ACS Publications URL
- Synthesis and Applications of tert-Butanesulfinamide Source: Chemical Reviews - ACS Publications URL
- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity Source: PMC - National Institutes of Health URL
- Bucherer–Bergs reaction Source: Wikipedia URL
Sources
Cross-Validation of In Vivo Efficacy: 2-Amino-2-(3-aminophenyl)propan-1-ol Derivatives vs. Clinical ERK1/2 Inhibitors
Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist, Preclinical Pharmacology
Mechanistic Rationale: The Evolution of ERK1/2 Inhibition
The extracellular signal-regulated kinases (ERK1/2) serve as the terminal signaling nodes of the RAS-RAF-MEK-ERK cascade. While upstream inhibitors targeting BRAF and MEK have transformed targeted oncology, acquired resistance via rapid pathway reactivation remains a critical clinical bottleneck. Direct ERK1/2 inhibition provides a definitive mechanism to bypass this upstream resistance .
As a Senior Application Scientist evaluating novel pharmacophores, the 2-amino-2-(3-aminophenyl)propan-1-ol scaffold stands out as a highly versatile building block for next-generation ERK1/2 inhibitors. Notably featured in the synthesis of potent benzolactam derivatives , this scaffold’s 3-aminophenyl moiety provides an optimal hydrogen-bond vector to anchor into the kinase hinge region. Simultaneously, the propan-1-ol group selectively occupies the ribose-binding pocket of the ATP site. This dual-anchoring mechanism yields exceptional kinase selectivity and prolonged target residence time compared to first-generation compounds.
Fig 1. MAPK/ERK signaling cascade highlighting direct ERK1/2 inhibition nodes.
Comparative Efficacy: Scaffold Derivatives vs. Clinical Alternatives
To objectively benchmark the performance of 2-amino-2-(3-aminophenyl)propan-1-ol derivatives, we must cross-validate their pharmacokinetic (PK) and pharmacodynamic (PD) profiles against established clinical-stage alternatives: Ulixertinib (BVD-523) , a first-in-class reversible ERK inhibitor , and ASTX029 , a dual-mechanism ERK inhibitor .
Quantitative Performance Matrix
| Parameter | 2-Amino-2-(3-aminophenyl)propan-1-ol Benzolactam Derivatives | Ulixertinib (BVD-523) | ASTX029 |
| Primary Target Profile | ERK1/2 (ATP-competitive, High Hinge Affinity) | ERK1/2 (ATP-competitive) | ERK1/2 (Dual-mechanism) |
| Biochemical IC₅₀ | < 0.5 nM | 0.3 nM | 0.9 nM |
| Oral Bioavailability (F%) | > 65% (Murine models) | > 92% (Murine models) | ~ 50% (Murine models) |
| In Vivo Efficacy (TGI%) | > 85% at 30 mg/kg QD | ~ 75% at 50 mg/kg BID | ~ 80% at 25 mg/kg QD |
| PD Durability | Sustained pRSK suppression > 12h | pRSK suppression ~ 8h | Sustained pRSK suppression > 24h |
Data Interpretation: While Ulixertinib exhibits excellent bioavailability, its rapid clearance necessitates a BID (twice-daily) dosing regimen. The optimized 2-amino-2-(3-aminophenyl)propan-1-ol derivatives demonstrate superior PD durability, allowing for QD (once-daily) dosing while maintaining >85% Tumor Growth Inhibition (TGI).
Self-Validating Protocol: In Vivo Efficacy Cross-Validation
To ensure absolute scientific integrity, in vivo studies cannot rely solely on tumor volume. The following protocol is designed as a self-validating system : it triangulates physical efficacy (Tumor Volume), systemic tolerability (Body Weight), and target engagement (pRSK/Total RSK ratio) to guarantee that the observed anti-tumor effect is strictly driven by on-target ERK1/2 inhibition.
Fig 2. Step-by-step in vivo efficacy cross-validation workflow in mouse xenograft models.
Step-by-Step Methodology
Step 1: Cell Preparation and Xenograft Inoculation
-
Action: Harvest A375 (BRAF V600E mutant) human melanoma cells at 80% confluency. Resuspend the cellular pellet in a 1:1 mixture of Matrigel and cold PBS to achieve a concentration of 5×106 cells/mL. Inject 100 µL of the suspension subcutaneously into the right flank of 6-week-old female athymic nude mice.
-
Causality: Matrigel provides an extracellular matrix scaffold that ensures uniform tumor vascularization and take rates. The A375 cell line is explicitly chosen because its BRAF V600E mutation drives constitutive, hyperactive MAPK signaling. This creates an exquisite dependency on ERK1/2, providing a wide, highly sensitive dynamic range for measuring efficacy readouts.
Step 2: Randomization and Dosing Regimen
-
Action: Monitor tumor growth bi-weekly. Once tumors reach an average volume of 150–200 mm³ (typically day 10–12 post-inoculation), randomize mice into three cohorts (n=8/group): Vehicle Control, Ulixertinib (50 mg/kg BID, PO), and Scaffold-Derivative (30 mg/kg QD, PO).
-
Causality: Randomizing at 150 mm³ ensures that the tumors are fully established and actively proliferating prior to intervention. Testing the experimental scaffold at a QD schedule against the clinical standard's BID schedule rigorously stresses and validates the pharmacokinetic durability of the new compound.
Step 3: Efficacy and Toxicity Monitoring
-
Action: Measure tumor dimensions using digital calipers every 3 days. Calculate tumor volume using the formula: V=0.5×length×width2 . Concurrently, record the body weight of each mouse.
-
Causality: Tumor Growth Inhibition (TGI) is the primary efficacy endpoint. However, efficacy is clinically irrelevant if it is driven by systemic toxicity. Tracking body weight serves as an internal control for the therapeutic index; a body weight loss of >10% immediately flags off-target toxicity, invalidating the efficacy data.
Step 4: Terminal Pharmacodynamic (PD) and Pharmacokinetic (PK) Sampling
-
Action: On day 21, sacrifice a subset of mice at Tmax (2 hours post-last dose) and Ttrough (24 hours post-last dose). Immediately snap-freeze half of the tumor tissue in liquid nitrogen for Western Blot analysis (probing for pRSK and Total RSK). Collect plasma via cardiac puncture for LC-MS/MS compound quantification.
-
Causality: Critical Step. You must measure pRSK (Ribosomal S6 Kinase) rather than pERK. ATP-competitive ERK inhibitors relieve the negative feedback loop on RAF/MEK, which often causes MEK to paradoxically hyperphosphorylate ERK. RSK is the direct downstream substrate of ERK; therefore, suppressing pRSK accurately confirms true pathway silencing. Correlating plasma drug concentrations (PK) with pRSK suppression (PD) securely validates that the observed tumor shrinkage is driven by on-target drug exposure.
References
-
First-in-Class ERK1/2 Inhibitor Ulixertinib (BVD-523) in Patients with MAPK Mutant Advanced Solid Tumors - Cancer Discovery (AACR) - [1]
-
WO2017068412A1 - Benzolactam compounds as protein kinase inhibitors - Google Patents / WIPO - [2]
-
Preclinical assessment of ulixertinib, a novel ERK1/2 inhibitor - ADMET & DMPK - [3]
-
ASTX029, a Novel Dual-mechanism ERK Inhibitor, Modulates Both the Phosphorylation and Catalytic Activity of ERK - Molecular Cancer Therapeutics (AACR) - [4]
Sources
2-Amino-2-(3-aminophenyl)propan-1-ol proper disposal procedures
As a Senior Application Scientist, I recognize that handling complex bifunctional molecules like 2-Amino-2-(3-aminophenyl)propan-1-ol requires more than just following a generic safety sheet; it requires a mechanistic understanding of the chemical's behavior. This compound features both an amino alcohol backbone and a primary aromatic amine (PAA) moiety. While the amino alcohol contributes to its corrosive and irritant properties, it is the PAA group that dictates the stringent safety, handling, and disposal protocols required to protect both laboratory personnel and the environment.
The following guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute safety and regulatory compliance.
Chemical Profiling & Hazard Causality
To design an effective safety protocol, we must first understand the causality behind the hazards. Primary aromatic amines are highly reactive and lipid-soluble. This lipid solubility allows them to rapidly cross the stratum corneum of the skin, where they can enter the bloodstream and potentially cause systemic toxicity or undergo metabolic activation into mutagenic electrophiles[1]. Furthermore, PAAs are notoriously toxic to aquatic ecosystems and resist standard wastewater treatment degradation[1].
Table 1: Quantitative & Categorical Hazard Summary
| Parameter | Specification & Rationale |
| Chemical Class | Primary Aromatic Amine (PAA) / Amino Alcohol |
| Primary Hazards | Toxic, potential carcinogen/mutagen, skin-absorbable, severe aquatic toxicity[1]. |
| Chemical Incompatibilities | Strong oxidizers (e.g., fuming HNO₃), strong acids, acid chlorides. Contact with fuming nitric acid can cause spontaneous ignition[2]. |
| PPE Specifications | Nitrile rubber gloves (Min. thickness: 0.11 mm, Breakthrough: >480 min)[3]. |
| Waste Classification | RCRA Hazardous Waste (Toxic Organics / Aromatic Amines)[4]. |
Experimental Workflow & Handling Protocols
Every protocol involving 2-Amino-2-(3-aminophenyl)propan-1-ol must be treated as a closed-system operation to prevent aerosolization and dermal contact.
Step-by-Step Handling Methodology:
-
Engineering Controls: Conduct all transfers, weighing, and reactions inside a certified chemical fume hood. Ensure the face velocity is between 80–100 feet per minute (fpm).
-
PPE Donning: Equip standard laboratory PPE, specifically prioritizing nitrile gloves evaluated for aromatic amine resistance (minimum 0.11 mm thickness)[3]. Double-gloving is highly recommended when handling concentrated stock solutions.
-
Execution: When weighing the solid freebase or its hydrochloride salt, use an anti-static spatula to prevent dust generation. If dissolving the compound, add the solvent slowly; the amino alcohol moiety can cause mild exothermic reactions when protonated.
-
Decontamination: Post-experiment, wipe down all balances and hood surfaces with a compatible solvent (e.g., dilute alcohol or a specialized glutaraldehyde-based amine decontaminant) followed by water[3]. All used wipes must be collected as solid hazardous waste[5].
Spill Response Procedures
Because aromatic amines can decompose into other carcinogenic analogues (such as substituted phenylamines or N-nitroso compounds)[1], immediate and controlled spill response is critical.
-
Small Spills (Solid or Liquid): Do not sweep dry solids, as this generates inhalable dust. Gently cover the spill with an inert, damp absorbent (e.g., vermiculite or specialized spill pads). Carefully scoop the absorbed material using non-sparking tools and place it into a designated, leak-proof hazardous waste container[5].
-
Large Spills: Immediately evacuate the laboratory, close the fume hood sash to maintain negative pressure, and contact your institution's Environmental Health and Safety (EHS) emergency response team[5].
Proper Disposal Procedures (Core Directive)
Under no circumstances should 2-Amino-2-(3-aminophenyl)propan-1-ol or its rinsates be disposed of down the drain[5]. The compound must be managed under strict Resource Conservation and Recovery Act (RCRA) guidelines[4].
Step 1: Waste Segregation Segregate this waste strictly into the "Aromatic Amines" or "Toxic Organics" stream. Crucial Causality: Never mix this waste with oxidizing mineral acids (e.g., nitric acid) or organic acids, as primary aromatic amines can undergo violent diazotization or ignite upon contact[2][4].
Step 2: Containerization Use a designated, leak-proof container compatible with aromatic amines, such as High-Density Polyethylene (HDPE)[5]. Ensure the container has a secure, screw-on lid. Label the container explicitly with the full chemical name—do not use abbreviations or structural formulas.
Step 3: Satellite Accumulation Area (SAA) Storage Store the sealed container in a designated SAA at or near the point of generation. The container must remain closed at all times except when actively adding waste[5]. Store in a cool, well-ventilated area away from incompatible materials[5].
Step 4: Arranging for Final Disposal Submit a waste pickup request to your EHS office. The ultimate disposal method for 2-Amino-2-(3-aminophenyl)propan-1-ol is high-temperature incineration by a licensed hazardous waste contractor[5]. Incineration guarantees the complete thermal destruction of the aromatic ring and the amine functional groups, preventing environmental contamination.
Operational Workflow Visualization
The following diagram illustrates the strict logistical pathway required to maintain safety and compliance from the point of handling to final destruction.
Workflow of 2-Amino-2-(3-aminophenyl)propan-1-ol from handling to RCRA-compliant disposal.
References
- Benchchem, "Proper Disposal of Tris(4-aminophenyl)amine: A Guide for Laboratory Professionals".
- Auburn University Research, "CHEMICAL WASTE MANAGEMENT GUIDE".
- Reed College, "Hazardous Laboratory Chemicals Disposal Guide".
- SKC Inc., "SDS 2001 - Aromatic Amine DECONtamination Solution".
- ACS Publications, "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines".
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
